3-Aminobenzothioamide
Description
Properties
IUPAC Name |
3-aminobenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWTUTBIHCNCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366200 | |
| Record name | 3-Aminothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-36-4 | |
| Record name | 3-Aminobenzenecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminothiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78950-36-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminobenzothioamide, a valuable building block in medicinal chemistry and drug development. This document details synthetic methodologies, purification protocols, and in-depth characterization data.
Introduction
This compound is a versatile synthetic intermediate. Its structural analog, 3-aminobenzamide (B1265367), is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.[1] This suggests that this compound may also possess interesting biological activities and could serve as a lead compound in drug discovery programs. The replacement of the amide oxygen with sulfur in this compound can significantly alter its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the thionation of 3-aminobenzamide or the reaction of 3-aminobenzonitrile (B145674) with a sulfur source.
Synthesis from 3-Aminobenzamide
A common and effective method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Experimental Protocol: Thionation of 3-Aminobenzamide using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzamide (1 equivalent) in anhydrous toluene.
-
Reagent Addition: Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and petroleum ether as the eluent to afford this compound.[2]
Synthesis from 3-Aminobenzonitrile
Another synthetic approach involves the reaction of 3-aminobenzonitrile with a source of hydrogen sulfide.
Experimental Protocol: Reaction of 3-Aminobenzonitrile with Sodium Hydrosulfide (B80085)
-
Reaction Setup: Dissolve 3-aminobenzonitrile (1 equivalent) in a suitable solvent such as a mixture of butanol and water.
-
Reagent Addition: Add an aqueous solution of sodium hydrosulfide (NaHS) and elemental sulfur to the reaction mixture.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 90°C) for several hours.
-
Work-up: After cooling, carefully acidify the reaction mixture with an acid like hydrochloric acid. This will lead to the formation of two phases.
-
Purification: Separate the organic phase while hot, and upon cooling, the product will crystallize. The crude product can be further purified by recrystallization.
Synthesis Workflow
Characterization of this compound
The structural elucidation and confirmation of purity of the synthesized this compound are performed using a combination of spectroscopic techniques and physical constant determination.
Physical Properties
| Property | Value |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Melting Point | 127-131 °C |
| Appearance | Crystalline solid |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Expected ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 (broad s) | s | 1H | -CSNH₂ |
| ~9.2 (broad s) | s | 1H | -CSNH₂ |
| ~7.2-7.4 (m) | m | 1H | Aromatic H |
| ~7.0-7.2 (m) | m | 2H | Aromatic H |
| ~6.7-6.9 (m) | m | 1H | Aromatic H |
| ~5.4 (s) | s | 2H | -NH₂ |
Expected ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=S |
| ~149 | C-NH₂ |
| ~130-140 | Aromatic C (quaternary) |
| ~115-130 | Aromatic CH |
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | -NH₂ and -CSNH₂ |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | N-H bend | -NH₂ |
| 1600-1450 | C=C stretch | Aromatic |
| 1400-1200 | C-N stretch | |
| ~1100 | C=S stretch | Thioamide |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum, which plots the mass-to-charge ratio (m/z) against relative intensity.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Expected Mass Spectral Data
| m/z | Assignment |
| 152 | [M]⁺ (Molecular ion) |
| 135 | [M - NH₃]⁺ |
| 119 | [M - CSNH]⁺ |
| 92 | [C₆H₄NH₂]⁺ |
Biological Context and Potential Applications
Given that 3-aminobenzamide is a known PARP inhibitor, it is plausible that this compound could also interact with PARP enzymes. PARP inhibitors have emerged as a significant class of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.
The PARP signaling pathway is crucial for the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can then result in the formation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (a key pathway for double-strand break repair), the accumulation of these breaks leads to cell death, a concept known as synthetic lethality.
PARP Inhibition Signaling Pathway
The unique properties of the thioamide group in this compound could lead to novel interactions with the PARP active site or alter its cellular uptake and distribution, making it a compound of significant interest for further investigation in cancer research and drug development.
Conclusion
This technical guide has outlined the key synthetic routes and characterization methods for this compound. The provided experimental protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery. The potential of this compound as a PARP inhibitor warrants further investigation into its biological activity and therapeutic applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide, also known as 3-aminothiobenzamide, is an aromatic thioamide with potential applications in medicinal chemistry and pharmaceutical development. As an isostere of 3-aminobenzamide (B1265367), a known inhibitor of poly (ADP-ribose) polymerase (PARP), this compound is of interest for its potential biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and logical workflows for its analysis.
Core Properties of this compound
The fundamental properties of this compound (CAS No. 78950-36-4) are summarized below. These data are crucial for its handling, formulation, and application in research and development.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | --INVALID-LINK-- |
| Molecular Weight | 152.22 g/mol | --INVALID-LINK-- |
| Appearance | Light brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 127-132 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 343.4 ± 44.0 °C | --INVALID-LINK-- |
| Solubility | DMF: 10 mg/mlDMSO: 5 mg/mlEthanol: 0.3 mg/mlDMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | --INVALID-LINK-- |
Chemical Properties
| Property | Value/Information | Source |
| IUPAC Name | 3-aminobenzenecarbothioamide | --INVALID-LINK-- |
| InChI Key | ZKWTUTBIHCNCKU-UHFFFAOYSA-N | --INVALID-LINK-- |
| pKa (Predicted) | 12.91 ± 0.29 | --INVALID-LINK-- |
| Stability | Stable under normal conditions. Sensitive to air and moisture. | --INVALID-LINK--, --INVALID-LINK-- |
| Incompatible Materials | Strong oxidizing agents | --INVALID-LINK-- |
| Hazard Statements | H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation) | --INVALID-LINK-- |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. Below are the available experimental IR data and predicted/illustrative NMR and Mass Spectrometry data. For comparison, experimental data for the closely related analogue, 3-aminobenzamide, are also provided.
Infrared (IR) Spectroscopy
A transmission IR spectrum is available for this compound.[1] Key expected absorptions for thioamides include C=S stretching vibrations, which are typically found in the region of 850-1250 cm⁻¹, and N-H stretching of the primary amine group around 3300-3500 cm⁻¹. --INVALID-LINK--
For comparison, the IR spectrum of 3-aminobenzamide can be found at --INVALID-LINK--.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As an illustrative example, the ¹H NMR spectrum of 3-aminobenzamide is available and shows characteristic signals for the aromatic protons and the amine and amide protons.[2] A detailed assignment can be found at --INVALID-LINK--.
Mass Spectrometry (MS)
For illustrative purposes, the electron ionization mass spectrum of 3-aminobenzamide is well-documented and shows a molecular ion peak corresponding to its molecular weight.[3] The fragmentation pattern can provide structural information. The mzCloud database also contains mass spectral trees for 3-aminobenzamide.[4]
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
Two common methods for the synthesis of primary thioamides are the thionation of the corresponding amide using Lawesson's reagent and the reaction of a nitrile with a sulfur source.
Method 1: Thionation of 3-Aminobenzamide with Lawesson's Reagent
This protocol is adapted from a general procedure for the thionation of amides.[5]
-
Materials:
-
3-Aminobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297) for elution
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5 equivalents relative to the amide) in anhydrous THF.
-
In a separate flask, dissolve 3-aminobenzamide (1 equivalent) in anhydrous THF.
-
Slowly add the 3-aminobenzamide solution to the Lawesson's reagent solution at room temperature with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by adding deionized water to the residue and extracting the product with diethyl ether (perform multiple extractions).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to obtain pure this compound.
-
Method 2: Synthesis from 3-Aminobenzonitrile (B145674)
This protocol is based on general methods for the synthesis of primary thioamides from nitriles using a source of hydrogen sulfide (B99878).[6][7]
-
Materials:
-
3-Aminobenzonitrile
-
Sodium hydrogen sulfide (NaSH) hydrate (B1144303)
-
Magnesium chloride (MgCl₂)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzonitrile (1 equivalent) in DMF.
-
Add sodium hydrogen sulfide hydrate (e.g., 2 equivalents) and magnesium chloride (e.g., 1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting nitrile is consumed.
-
Upon completion, pour the reaction mixture into deionized water.
-
Extract the aqueous mixture with ethyl acetate (perform multiple extractions).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
-
Analytical Characterization Protocols
The following are generalized protocols for the spectroscopic characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H stretches of the amine, C-H stretches of the aromatic ring, and the C=S stretch of the thioamide.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), and acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), an instrument like a Time-of-Flight (TOF) or Orbitrap analyzer is used.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to further support the proposed structure.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A logical workflow for the structural characterization of this compound.
Biological Activity and Signaling Pathways
While the oxygen analog, 3-aminobenzamide, is a known inhibitor of PARP, which plays a role in DNA repair and cell death pathways, there is limited specific information in the public domain regarding the biological activity and signaling pathways directly modulated by this compound.[8] Research into the biological effects of this thioamide is an area ripe for further investigation. A logical starting point for such research would be to investigate its potential as a PARP inhibitor and its effects on related cellular processes.
Caption: A proposed workflow for investigating the biological activity of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 3-Aminobenzamide(3544-24-9) 1H NMR [m.chemicalbook.com]
- 3. Benzamide, 3-amino- [webbook.nist.gov]
- 4. mzCloud – 3 Aminobenzamide [mzcloud.org]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial effects of 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase in a rat model of splanchnic artery occlusion and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Aminobenzothioamide CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of 3-Aminobenzothioamide, a key synthetic intermediate in pharmaceutical research and development. The document details its chemical properties, provides a detailed experimental protocol for its synthesis from 3-aminobenzonitrile (B145674), and explores its application as a precursor in the synthesis of more complex molecules. Due to a lack of available data, this guide does not cover the direct biological activity or specific signaling pathway involvement of this compound itself. Instead, it focuses on its established role as a chemical building block.
Chemical and Physical Properties
This compound, also known as 3-aminobenzenecarbothioamide, is a stable crystalline solid. Below is a summary of its key quantitative data.
| Property | Value | Reference |
| CAS Number | 78950-36-4 | [1][2] |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [2] |
| Melting Point | 127-131 °C | [3] |
| Boiling Point (Predicted) | 343.4 ± 44.0 °C | [3] |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 12.91 ± 0.29 | [3] |
Synthesis of this compound
The synthesis of primary thioamides from the corresponding nitriles is a well-established transformation in organic chemistry. One common and effective method involves the reaction of a nitrile with a source of hydrogen sulfide (B99878).
Experimental Protocol: Synthesis from 3-Aminobenzonitrile
This protocol is a representative method for the synthesis of primary thioamides from nitriles using sodium hydrogen sulfide.[4]
Materials:
-
3-Aminobenzonitrile
-
Sodium hydrogen sulfide hydrate (B1144303) (NaSH·xH₂O)
-
Diethylamine (B46881) hydrochloride
-
N,N-Dimethylformamide (DMF) or a mixture of 1,4-dioxane (B91453) and water
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzonitrile in an appropriate solvent (DMF or a 1,4-dioxane/water mixture).
-
Add sodium hydrogen sulfide hydrate and diethylamine hydrochloride to the solution. The use of solid reagents allows for accurate stoichiometric control and avoids the handling of gaseous hydrogen sulfide.[4]
-
Heat the reaction mixture gently. The reaction progress should be monitored by thin-layer chromatography (TLC). Aromatic nitriles are typically converted rapidly and in high yield.[4]
-
Upon completion of the reaction, the work-up procedure will depend on the solvent used.
-
If DMF is used as the solvent, the product may be isolated by precipitation or extraction.
-
If a water/1,4-dioxane solvent system is used, the product can be isolated via exhaustive extraction with ethyl acetate, which is particularly useful for thioamides with some aqueous solubility.[4]
-
-
The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Synthesis
This compound serves as a valuable intermediate for the synthesis of various heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry. The thioamide functional group is a versatile handle for constructing sulfur- and nitrogen-containing rings.
Logical Workflow: Synthesis and Application
The following diagram illustrates the synthesis of this compound and its potential use as a building block for more complex molecules.
Caption: Synthesis of this compound and its role as a precursor to bioactive molecules.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of pharmaceutically relevant compounds. While direct biological data on this molecule is scarce, its utility is demonstrated through its role as a precursor to complex heterocyclic structures. The synthetic protocol provided in this guide offers a reliable method for its preparation, enabling further research into its applications in drug discovery and development. Researchers are encouraged to explore the reactivity of this compound to unlock new avenues for the synthesis of novel therapeutic agents.
References
Spectroscopic Profile of 3-Aminobenzothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, alongside general experimental protocols.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of benzothioamide and the characteristic spectral features of a 3-amino substituent on a benzene (B151609) ring.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.2 | m | 4H | Aromatic Protons (C4-H, C5-H, C6-H, C7-H) |
| ~ 9.5 (broad s) | s | 1H | Thioamide N-H |
| ~ 8.5 (broad s) | s | 1H | Thioamide N-H |
| ~ 3.8 (broad s) | s | 2H | Amino (NH₂) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 200 | C=S (Thioamide Carbonyl) |
| ~ 147 | C3 (Carbon bearing Amino Group) |
| ~ 140 | C1 (Carbon attached to Thioamide) |
| ~ 129 | Aromatic CH |
| ~ 118 | Aromatic CH |
| ~ 116 | Aromatic CH |
| ~ 115 | Aromatic CH |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H Stretch (Amino group) |
| 3300 - 3100 | Medium, Broad | N-H Stretch (Thioamide) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Bend (Amino group) |
| 1500 - 1400 | Medium to Strong | C=C Stretch (Aromatic) |
| 1350 - 1250 | Strong | C-N Stretch (Aromatic Amine) |
| 1200 - 1000 | Medium to Strong | C=S Stretch (Thioamide) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion) |
| 133 | [M - SH]⁺ |
| 121 | [M - CSNH]⁺ |
| 92 | [C₆H₆N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS (¹H) or the solvent peak (¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction:
-
Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infuse it into the ESI source.
-
-
Data Acquisition:
-
Ionization Mode: EI or ESI (positive or negative ion mode).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Navigating the Physicochemical Landscape of 3-Aminobenzothioamide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzothioamide is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard methodologies, data presentation formats, and potential degradation pathways based on its chemical structure. The experimental protocols and analytical strategies described herein are aligned with the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and robust scientific assessment.
Introduction
The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability are critical quality attributes that profoundly influence a drug's bioavailability, manufacturability, and shelf-life. This compound, possessing both an aromatic amine and a thioamide functional group, presents a unique chemical structure that necessitates a detailed investigation of its behavior under various environmental conditions.
This guide serves as a framework for researchers to design and execute comprehensive studies to determine the aqueous and non-aqueous solubility of this compound, as well as its intrinsic stability under stress conditions such as hydrolysis, oxidation, photolysis, and thermal exposure. The insights gained from these studies are crucial for formulation development, selection of appropriate storage conditions, and the establishment of a suitable re-test period or shelf-life.
Solubility Profile of this compound
A comprehensive understanding of the solubility of this compound in various solvents is fundamental for developing viable formulations for both preclinical and clinical studies. The following tables provide a template for the systematic collection of solubility data.
Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) | Method of Analysis |
| Purified Water | Data not available | HPLC-UV |
| 0.1 N HCl | Data not available | HPLC-UV |
| Phosphate Buffer (pH 7.4) | Data not available | HPLC-UV |
| Ethanol | Data not available | HPLC-UV |
| Propylene Glycol | Data not available | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | Data not available | HPLC-UV |
Table 2: pH-Solubility Profile of this compound in Aqueous Buffers at 25°C
| pH | Buffer System | Solubility (mg/mL) |
| 1.2 | HCl/KCl | Data not available |
| 2.0 | Glycine | Data not available |
| 4.5 | Acetate | Data not available |
| 6.8 | Phosphate | Data not available |
| 7.4 | Phosphate | Data not available |
| 9.0 | Borate | Data not available |
Stability Profile of this compound
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1] These studies also aid in the development and validation of stability-indicating analytical methods.[2]
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Major Degradants Formed |
| Hydrolysis | ||
| 0.1 N HCl, 60°C, 24h | Data not available | Hypothesized: 3-Aminobenzoic acid, 3-Aminobenzonitrile |
| Purified Water, 60°C, 24h | Data not available | Hypothesized: Minimal degradation |
| 0.1 N NaOH, 60°C, 24h | Data not available | Hypothesized: 3-Aminobenzoic acid |
| Oxidation | ||
| 3% H₂O₂, RT, 24h | Data not available | Hypothesized: N-oxides, S-oxides |
| Photostability | ||
| Solid, ICH Option 1 | Data not available | Hypothesized: Potential for color change |
| Solution, ICH Option 1 | Data not available | Hypothesized: Potential for photodegradation |
| Thermal Degradation | ||
| Solid, 80°C, 48h | Data not available | Hypothesized: Minimal degradation |
Experimental Protocols
The following sections detail the methodologies for conducting the solubility and stability studies.
Solubility Determination Protocol
A standardized experimental workflow is crucial for obtaining reliable solubility data.
Figure 1: Workflow for Equilibrium Solubility Determination.
Forced Degradation Experimental Workflow
Forced degradation studies should be conducted in a systematic manner to cover various stress conditions as recommended by ICH guidelines.[3]
Figure 2: General Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thioamide functional group is susceptible to hydrolysis, which can lead to the corresponding amide or carboxylic acid. The presence of the amino group suggests a potential for oxidation.
Figure 3: Hypothetical Degradation Pathways for this compound.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method must be capable of separating the parent compound from all potential degradation products and formulation excipients.
Key considerations for method development and validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest concentration of analyte that can be reliably quantified and detected, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Recommendations
A comprehensive evaluation of the solubility and stability of this compound is a prerequisite for its advancement in the drug development pipeline. This guide provides a structured approach for conducting these critical studies. It is recommended that researchers and drug development professionals undertake systematic experimental work to generate the data outlined in the tables above. The successful acquisition of this information will enable informed decisions regarding formulation strategies, packaging, storage conditions, and ultimately, will support regulatory filings. The use of validated, stability-indicating analytical methods is imperative throughout this process to ensure the quality, safety, and efficacy of any potential drug product containing this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Stability-Indicating Purity Method for Ubrogepant Through Stress Degradation Analysis, Extraction, and Characterization of Unidentified Degradation Products Using Flash Chromatography, NMR, IR, and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
The Enigmatic Profile of 3-Aminobenzothioamide: A Case of Underexplored Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Notice to the Reader: The inquiry for an in-depth technical guide on the biological activities of 3-Aminobenzothioamide has yielded limited specific data for this exact molecule within publicly accessible scientific literature and databases. It appears to be a compound with minimal reported biological characterization.
However, to provide a valuable resource within the user's area of interest, this guide will focus on the extensively studied and structurally related analog, 3-Aminobenzamide . The replacement of the sulfur atom in the thioamide group of this compound with an oxygen atom to form the amide group of 3-Aminobenzamide leads to a compound with well-documented and significant biological activities. Understanding the biological profile of 3-Aminobenzamide can provide a foundational perspective for any future investigation into its thioamide counterpart.
Core Biological Activity of 3-Aminobenzamide: PARP Inhibition
The primary and most well-characterized biological activity of 3-Aminobenzamide is its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP is a family of proteins crucial for cellular processes, particularly DNA repair and programmed cell death (apoptosis).
Mechanism of Action
In response to DNA damage, PARP enzymes are activated and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on target proteins, a process that consumes NAD+. This PARylation is a critical signal for the recruitment of DNA repair machinery. By inhibiting PARP, 3-Aminobenzamide prevents the synthesis of PAR chains, thereby disrupting the DNA damage response. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations), the inhibition of PARP by 3-Aminobenzamide can lead to synthetic lethality, where the combination of two non-lethal defects results in cell death.
Beyond its role in DNA repair, overactivation of PARP can lead to excessive NAD+ and ATP depletion, culminating in necrotic cell death. 3-Aminobenzamide can mitigate this process, exhibiting neuroprotective and anti-necrotic effects in certain models.
Quantitative Data for 3-Aminobenzamide
The inhibitory potency of 3-Aminobenzamide against PARP has been quantified in various studies.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 1.8 µM | - | [1] |
| IC50 | < 50 nM | CHO cells | [2] |
Key Signaling Pathways
The biological activities of 3-Aminobenzamide are intrinsically linked to several critical cellular signaling pathways.
DNA Damage Response and Repair
The most direct pathway influenced by 3-Aminobenzamide is the DNA damage response. By inhibiting PARP, it prevents the efficient repair of single-strand breaks, which can then lead to the formation of more cytotoxic double-strand breaks during DNA replication.
Caption: Inhibition of the PARP-mediated DNA damage response by 3-Aminobenzamide.
Apoptosis and Necrosis
PARP-1, a key target of 3-Aminobenzamide, is also involved in regulating cell death pathways. While its inhibition can promote apoptosis in cancer cells, it can also prevent necrosis induced by massive DNA damage and PARP hyperactivation.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of PARP inhibitors like 3-Aminobenzamide.
PARP Activity Assay
Objective: To quantify the inhibitory effect of a compound on PARP enzyme activity.
Principle: This assay measures the incorporation of a labeled NAD+ substrate onto histone proteins by PARP.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified PARP enzyme, activated DNA (to stimulate PARP activity), histones (as an acceptor for PAR chains), and 32P-NAD+.
-
Inhibitor Addition: Test compounds, such as 3-Aminobenzamide, are added at various concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the PARP-catalyzed reaction to proceed.
-
Precipitation: The reaction is stopped, and the proteins (including the PARylated histones) are precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated 32P is quantified using a scintillation counter. The results are expressed as a percentage of the activity in the absence of the inhibitor, and IC50 values are calculated.
Caption: A generalized workflow for a radioenzymatic PARP activity assay.
Cell Viability/Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the effect of a compound on the viability and proliferation of cells.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-Aminobenzamide) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and IC50 values for cytotoxicity can be determined.
Conclusion and Future Directions
While this compound remains a molecule of unknown biological significance, its close structural analog, 3-Aminobenzamide, is a well-established PARP inhibitor with clear therapeutic potential, particularly in oncology. The replacement of the oxygen atom with a sulfur atom in the amide group to form a thioamide can significantly alter a molecule's properties, including its binding affinity, metabolic stability, and cell permeability.
Future research into this compound is warranted to determine if it retains, enhances, or has entirely different biological activities compared to its amide counterpart. Initial studies should focus on its potential as a PARP inhibitor, followed by broader screening for other potential biological targets. Such investigations will be crucial in determining whether this compound represents a novel therapeutic lead or remains an underexplored chemical entity.
References
Unveiling 3-Aminobenzothioamide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzothioamide, a sulfur-containing analogue of the well-studied 3-aminobenzamide (B1265367), represents an intriguing yet underexplored molecule in medicinal chemistry. While its history is not as extensively documented as its oxygen-containing counterpart, the thioamide functional group imparts unique physicochemical properties that warrant further investigation. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery, synthesis, and known biological implications. Due to the limited specific data on this compound, this guide also draws upon the broader context of thioamide and benzothiazole (B30560) chemistry to infer potential characteristics and applications.
Introduction and Historical Context
The discovery and history of this compound are not well-documented in readily available scientific literature. Unlike its well-researched analog, 3-aminobenzamide, which is a known inhibitor of poly (ADP-ribose) polymerase (PARP), the specific timeline and key researchers associated with the first synthesis and characterization of this compound remain obscure. Its existence is primarily noted in chemical supplier databases and in broader studies on thioamides and related heterocyclic compounds. The interest in thioamides, in general, stems from their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The replacement of an amide's carbonyl oxygen with a sulfur atom alters the molecule's electronic and steric properties, often leading to modified biological activity and pharmacokinetic profiles.
Physicochemical Properties
Quantitative data for this compound is sparse and primarily available from chemical vendors. A summary of these properties is presented in Table 1 for easy reference.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 152.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 78950-36-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Melting Point | 127-131 °C | --INVALID-LINK-- |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 0.3 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | --INVALID-LINK-- |
| SMILES | NC1=CC=CC(=C1)C(=S)N | --INVALID-LINK-- |
| InChI Key | ZKWTUTBIHCNCKU-UHFFFAOYSA-N | --INVALID-LINK-- |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the first synthesis of this compound is not readily found in the literature, its synthesis can be inferred from general methods for the preparation of thioamides. A common and direct route involves the thionation of the corresponding amide, 3-aminobenzamide.
General Synthesis Pathway
The most probable synthetic route to this compound is the thionation of 3-aminobenzamide using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Postulated Experimental Protocol (based on general thioamide synthesis)
Materials:
-
3-Aminobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene (B28343) (or other suitable high-boiling solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield this compound.
-
Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination.
Biological Activity and Potential Applications
Specific biological activity data for this compound is scarce. However, based on the activities of related compounds, several potential areas of interest can be proposed.
Potential as a PARP Inhibitor
Given that 3-aminobenzamide is a well-established PARP inhibitor, it is plausible that this compound could also exhibit inhibitory activity against this enzyme family. PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations.
The general mechanism of PARP-mediated DNA repair and the point of inhibition is depicted below.
3-Aminobenzothioamide: A Technical Review of the Literature
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the available scientific literature on 3-Aminobenzothioamide (also known as 3-Aminothiobenzamide). The document summarizes its chemical properties, synthesis methodologies, and currently understood biological activities, with a focus on quantitative data and experimental protocols.
Chemical and Physical Properties
This compound is a specialty chemical, often used as a synthetic intermediate in pharmaceutical research.[1] Its core structure consists of a benzene (B151609) ring substituted with an amino group and a thioamide group at positions 1 and 3, respectively. The available physicochemical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂S | [2] |
| Molecular Weight | 152.22 g/mol | [2] |
| Melting Point | 127-131 °C | [1] |
| CAS Number | 78950-36-4 | [2] |
Synthesis of this compound
Experimental Protocol: Synthesis of 3-Aminobenzonitrile (B145674) from 3-Aminobenzamide (B1265367)
This protocol describes the dehydration of 3-aminobenzamide to form 3-aminobenzonitrile.[3][4]
Materials:
-
3-aminobenzamide
-
Thionyl chloride
-
Water
-
30% Sodium hydroxide (B78521) solution
Procedure:
-
In a 1000 mL reaction flask equipped with a reflux condenser and cooled with a salt-water bath, add 510 g of toluene and 102 g (0.75 mol) of 3-aminobenzamide.
-
Heat the mixture to 90-100 °C.
-
Slowly add 205 g (1.72 mol) of thionyl chloride. A large amount of gas (HCl and SO₂) will be generated.
-
After the addition of thionyl chloride is complete, continue heating until all the solid material has dissolved and gas evolution ceases.
-
Cool the reaction mixture to 50-60 °C to obtain the dehydrating liquid.
-
In a separate 1000 mL reaction flask, add 102 g of water and heat to 50-60 °C with stirring.
-
Slowly add the dehydrating liquid from the previous step to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.
-
Continue stirring until gas evolution stops.
-
While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.
-
Allow the mixture to separate into layers.
-
Separate the organic layer and slowly cool it to 0-5 °C with stirring to induce crystallization.
-
Filter the solid product, wash with a small amount of cold (0-5 °C) toluene, and dry to yield 3-aminobenzonitrile.
General Methods for Conversion of Nitriles to Thioamides
The conversion of the resulting 3-aminobenzonitrile to this compound can be achieved through the addition of hydrogen sulfide (B99878) (H₂S) or its equivalents. Common methods include:
-
Direct reaction with H₂S: This typically involves bubbling H₂S gas through a solution of the nitrile in a solvent like pyridine (B92270) or a mixture of pyridine and triethylamine, often under pressure.
-
Reaction with a thioating agent: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) can be used to convert the corresponding amide (3-aminobenzamide) directly to the thioamide.
A generalized workflow for the synthesis is depicted below.
Biological Activity and Potential Mechanisms of Action
There is a significant lack of specific biological activity data for this compound in the public domain. Much of the available information is on its oxygen analog, 3-aminobenzamide, and other related thioamide-containing compounds.
Structurally Related Compounds
Thioamides, as a class, are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[5][6] They are often investigated as isosteres of amides in drug design to improve properties like potency, target interaction, and pharmacokinetic profiles.[5]
3-Aminobenzamide: A PARP Inhibitor
The close structural analog, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. While it is plausible that this compound may exhibit similar activity, there is currently no direct evidence in the literature to support this. The mechanism of PARP inhibition by 3-aminobenzamide involves competition with the enzyme's natural substrate, NAD+.
Below is a diagram illustrating the PARP-mediated DNA repair pathway, which is a potential but unconfirmed target for this compound.
Conclusion
This compound is a chemical compound with limited characterization in the scientific literature. While its synthesis can be inferred from established chemical transformations, a specific, optimized protocol is not publicly available. Furthermore, there is a notable absence of quantitative biological data, including IC₅₀ or MIC values, and no defined mechanism of action or associated signaling pathways have been elucidated for this particular molecule. Future research is warranted to explore the potential biological activities of this compound, particularly in comparison to its well-studied oxygen analog, 3-aminobenzamide. Researchers in drug discovery may find this compound to be a novel scaffold for developing new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 5. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Elusive Crystal Structure of 3-Aminobenzothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminobenzothioamide is a molecule of significant interest in medicinal chemistry and drug development. A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge regarding the crystal structure of this compound. However, it is crucial to note that as of the latest literature review, a definitive experimental single-crystal X-ray diffraction analysis of this compound has not been publicly reported. This guide, therefore, summarizes known physicochemical properties, outlines established synthetic protocols, and presents a general methodology for crystal structure determination, providing a foundational framework for researchers aiming to bridge this knowledge gap.
Physicochemical Properties
While a definitive crystal structure is not available, certain fundamental properties of this compound have been characterized. These are essential for its synthesis, purification, and handling.
| Property | Value |
| Molecular Formula | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol |
| Melting Point | 127-131 °C |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the thionation of its corresponding amide, 3-aminobenzamide. Several methods for the conversion of amides to thioamides have been reported in the literature. A general and effective approach involves the use of a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in an appropriate solvent.
A plausible synthetic route is as follows:
-
Starting Material: 3-Aminobenzamide is used as the precursor.
-
Thionation: 3-Aminobenzamide is dissolved in a dry, inert solvent such as toluene (B28343) or dioxane.
-
Reagent Addition: A thionating agent, for instance, Lawesson's reagent (1.1 equivalents), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
General Protocol for Single Crystal X-ray Diffraction
Should suitable single crystals of this compound be obtained, the following general protocol for X-ray diffraction analysis would be employed to determine its crystal structure.
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The diffractometer is equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound, culminating in crystal structure analysis.
Caption: Synthesis and Characterization Workflow.
Molecular Structure of this compound
The following diagram depicts the two-dimensional chemical structure of this compound.
Caption: 2D Structure of this compound.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides the essential theoretical and practical framework for researchers in the field. The outlined synthetic and crystallographic protocols offer a clear path forward for obtaining and analyzing this valuable structural data. The determination of the precise three-dimensional arrangement of atoms in this compound will undoubtedly accelerate the design and development of new and more effective therapeutic agents. Further research in this area is strongly encouraged to fill this critical gap in our understanding of this important molecule.
safety and handling of 3-Aminobenzothioamide
An In-depth Technical Guide on the Safety and Handling of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a compound of interest in research and development. Due to the limited availability of data for this specific molecule, information from its close structural analog, 3-aminobenzamide (B1265367), is included to provide insights into its potential biological activity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | [1] |
| Molecular Weight | 152.22 g/mol | [1] |
| CAS Number | 78950-36-4 | [1] |
| Appearance | Crystalline solid | - |
| Melting Point | 127-131 °C | ChemicalBook |
| Boiling Point (Predicted) | 343.4 ± 44.0 °C | ChemicalBook |
| Density (Predicted) | 1.286 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 0.3 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | ChemicalBook |
Hazard Identification and Safety Precautions
This compound is considered hazardous and requires careful handling in a laboratory setting.[2]
GHS Hazard Classification
-
Acute Oral Toxicity: Category 4[2]
-
Skin Irritation: Category 2
-
Serious Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2]
Precautionary Statements
Safe handling and storage are crucial to minimize risk.[2]
| Category | Precautionary Statement |
| Prevention | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Response | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling this compound.[2]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile rubber gloves with a thickness of >0.11 mm are recommended.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
First Aid Measures
In case of exposure, follow these first aid procedures immediately.[2]
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[2]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[5]
Toxicological Information
Potential Biological Activity and Signaling Pathway
Disclaimer: The following information is largely based on the well-studied analog, 3-aminobenzamide, and is provided as a likely framework for the biological activity of this compound. Further research is needed to confirm these activities for the thioamide derivative.
3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[6][7][8][9][10] PARP is a family of enzymes involved in cellular processes such as DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, 3-aminobenzamide can prevent the repair of DNA single-strand breaks, which can lead to the formation of double-strand breaks during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), this can lead to synthetic lethality and cell death.
The proposed mechanism of action involves this compound acting as a competitive inhibitor of NAD⁺ at the active site of PARP.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. However, a general protocol for assessing PARP inhibition in a cell-based assay is provided below. This should be adapted and optimized for specific experimental systems.
General Protocol for In-Vitro PARP Inhibition Assay
This protocol provides a framework for evaluating the inhibitory effect of this compound on PARP activity in a cellular context.
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Do not empty into drains.[5]
Synthesis
The synthesis of thioamides, including this compound, can be achieved through the thionation of the corresponding amide (3-aminobenzamide).[11] Common thionating reagents include Lawesson's reagent and phosphorus pentasulfide.[11] Alternative methods, such as a three-component reaction of chlorohydrocarbons, amides, and elemental sulfur, have also been developed.[12]
This technical guide is intended to provide essential information for the safe handling and use of this compound in a research setting. Users should always consult the most recent Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory guidelines.
References
- 1. 78950-36-4|this compound|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thioamide synthesis by thionation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocol for the Laboratory Synthesis of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-aminobenzothioamide, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the thionation of commercially available 3-aminobenzamide (B1265367) using Lawesson's reagent. This method is a reliable and efficient approach for converting amides to their corresponding thioamides. Included are comprehensive experimental procedures, safety precautions, and expected characterization data to guide researchers in the successful synthesis and verification of the target compound.
Introduction
Thioamides are important structural motifs in a wide array of biologically active compounds and are often used as isosteres of amides in drug design. The replacement of the carbonyl oxygen with a sulfur atom can significantly alter the physicochemical properties of a molecule, including its hydrogen bonding capacity, metabolic stability, and receptor affinity. This compound, in particular, serves as a versatile intermediate for the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocol described herein utilizes Lawesson's reagent, a mild and effective thionating agent, to convert 3-aminobenzamide to this compound in a straightforward manner.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminobenzamide | ≥98% | Commercially Available | |
| Lawesson's Reagent | ≥97% | Commercially Available | |
| Tetrahydrofuran (B95107) (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free recommended |
| Ethyl acetate (B1210297) | ACS Grade | Commercially Available | For extraction and chromatography |
| Hexanes | ACS Grade | Commercially Available | For chromatography |
| Saturated aq. NaHCO₃ | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying | |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Column for chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, add 3-aminobenzamide (1.0 eq) and Lawesson's reagent (0.5 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-aminobenzamide.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary but is typically in the range of 2-12 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified this compound by NMR, IR, and mass spectrometry.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Data
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.8-7.8 ppm. Broad singlets for the -NH₂ and -CSNH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of 115-150 ppm. Thioamide carbon (C=S) signal significantly downfield, expected around 190-210 ppm. |
| IR (cm⁻¹) | N-H stretching of the amino and thioamide groups around 3100-3400 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=S stretching in the 1100-1200 cm⁻¹ region (weaker than a C=O stretch).[1] |
| Mass Spec. | Molecular ion peak corresponding to the mass of this compound (C₇H₈N₂S, MW: 152.22 g/mol ). |
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
3-Aminobenzamide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
-
Lawesson's Reagent: Harmful if swallowed, in contact with skin, or if inhaled. Contact with water liberates toxic, flammable gas.[3][4] Handle in a dry, inert atmosphere.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor.[5][6][7] May form explosive peroxides upon exposure to air and light.[5][6] Use stabilized THF or test for peroxides before use, especially before distillation. Can cause eye irritation and may cause drowsiness or dizziness.[5]
Signaling Pathway Diagram (Illustrative)
While this compound is a synthetic building block and not directly involved in a known signaling pathway, its derivatives could potentially interact with various biological targets. The following is a generic representation of how a small molecule inhibitor, potentially derived from this compound, might interrupt a signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative of this compound.
Conclusion
The protocol outlined provides a robust method for the synthesis of this compound from 3-aminobenzamide using Lawesson's reagent. This application note is intended to be a comprehensive guide for researchers, offering detailed procedures, safety information, and expected outcomes to facilitate the production of this important chemical intermediate for applications in drug discovery and development.
References
- 1. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. TETRAHYDROFURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. nj.gov [nj.gov]
Application Notes and Protocols for 3-Aminobenzothioamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide is a versatile bifunctional molecule serving as a crucial chemical intermediate in the synthesis of a variety of heterocyclic compounds. Its unique structure, featuring both a nucleophilic amino group and a thioamide moiety, makes it a valuable building block, particularly in the construction of substituted benzothiazoles and thiazoles. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their wide range of demonstrated biological activities, including antimicrobial and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules.
Chemical Properties and Applications
The primary application of this compound as a chemical intermediate is in cyclization reactions to form fused heterocyclic systems. The most notable of these is the Hantzsch thiazole (B1198619) synthesis, where the thioamide group reacts with an α-halocarbonyl compound to form a thiazole ring. This reaction is a cornerstone in heterocyclic chemistry for generating 2-aminothiazole (B372263) derivatives.[2]
Key Applications Include:
-
Synthesis of 2-Aminobenzothiazole (B30445) Derivatives: These compounds are known to exhibit a broad spectrum of pharmacological activities.
-
Building Block for Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a key feature in several small molecule kinase inhibitors targeting signaling pathways implicated in cancer.[3]
-
Development of Antimicrobial Agents: Derivatives have shown potent activity against various bacterial and fungal strains.[4]
Experimental Protocols
The following protocols outline the general procedures for the synthesis of thiazole derivatives from this compound. These are based on the well-established Hantzsch thiazole synthesis.[2]
Protocol 1: General Synthesis of 2-(Benzothiazol-2-ylamino) Derivatives via Hantzsch Thiazole Synthesis
This protocol describes the reaction of this compound with various α-bromoacetophenones to yield substituted 2-aminobenzothiazole derivatives.
Materials:
-
This compound
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethan-1-one)
-
Ethanol (B145695) or Methanol[5]
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10 mL per gram of thioamide).
-
Add the substituted α-bromoacetophenone (1.05 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux (65-70°C) for 30-60 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed and precipitate the product.[5]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Dry the purified product under vacuum to obtain the final 2-(benzothiazol-2-ylamino) derivative.
Expected Outcome:
This procedure typically affords the desired 2-aminobenzothiazole derivatives in good to excellent yields, depending on the specific substrates used.
Protocol 2: Microwave-Assisted Synthesis of 2-(Benzothiazol-2-ylamino) Derivatives
This protocol offers a more rapid and efficient method for the Hantzsch thiazole synthesis using microwave irradiation.[6]
Materials:
-
This compound
-
Substituted α-bromoacetophenone
-
Ethanol or Methanol (B129727)
-
Microwave reaction vessel
Procedure:
-
In a microwave reaction vessel, combine this compound (1.0 equivalent) and the substituted α-bromoacetophenone (1.1 equivalents).
-
Add a suitable solvent such as ethanol or methanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes. Reaction conditions should be optimized for specific substrates.[2]
-
After the reaction is complete, cool the vessel to room temperature.
-
Isolate and purify the product as described in Protocol 1 (steps 5-9).
Data Presentation
The following tables summarize the biological activities of various benzothiazole (B30560) and thiazole derivatives, which can be synthesized using this compound as a key intermediate.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylacetamide Benzothiazoles | AsPC-1 (Pancreatic) | 7.66 | [7] |
| Phenylacetamide Benzothiazoles | BxPC-3 (Pancreatic) | 3.99 | [7] |
| Phenylacetamide Benzothiazoles | Capan-2 (Pancreatic) | 8.97 | [7] |
| Phenylacetamide Benzothiazoles | PTJ64i (Paraganglioma) | 6.79 | [7] |
| Phenylacetamide Benzothiazoles | PTJ86i (Paraganglioma) | 12.39 | [7] |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 38.54 (48h) | [8] |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 29.63 (48h) | [8] |
| Pyrido[2,1-b]benzothiazoles | Ehrlich Ascites Carcinoma | 50.15 µg/mL | [9] |
| 2-(Benzothiazol-2-ylamino)pyrimidines | Ehrlich Ascites Carcinoma | 42.55 µg/mL | [9] |
| Benzothiazole-piperazine derivatives | A549 (Lung) | 34.21 | [10] |
| Benzothiazole-piperazine derivatives | MCF-7 (Breast) | 22.13 | [10] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans (clinical isolates) | 0.008 - 0.98 | [11] |
| Heteroaryl(aryl) Thiazoles | Aspergillus fumigatus | 0.23 - 0.47 | [12] |
| Heteroaryl(aryl) Thiazoles | Trichoderma viride | 0.08 - 0.23 | [12] |
| Thiazolyl-thiourea derivatives | Staphylococcus aureus | 6.25 | [4] |
| Thiazolyl-thiourea derivatives | Escherichia coli | 6.25 | [4] |
| Thiazolyl-thiourea derivatives | Candida albicans | 125 | [9] |
Signaling Pathways and Mechanisms of Action
Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of several protein kinases involved in cancer cell proliferation and survival. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by 2-aminobenzothiazole derivatives.[7][13]
Caption: Simplified Src family kinase (SFK) signaling pathway and its inhibition.[1][5]
Caption: Bcr-Abl signaling pathway in CML, inhibited by 2-aminothiazole derivatives like Dasatinib.[9][11]
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of biologically active heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis and therapeutic potential of novel 2-aminobenzothiazole and related derivatives. The ability of these compounds to inhibit key signaling pathways underscores their importance in the ongoing development of new anticancer and antimicrobial agents. Further investigation into the structure-activity relationships of derivatives synthesized from this compound is warranted to optimize their efficacy and selectivity.
References
- 1. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
3-Aminobenzothioamide: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release
Shanghai, China – December 16, 2025 – 3-Aminobenzothioamide has emerged as a valuable and versatile building block in synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and a thioamide moiety, allows for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the synthesis of thiazole (B1198619) and quinazoline (B50416) derivatives from this compound, highlighting its importance for researchers, scientists, and drug development professionals.
Application in the Synthesis of 2,4-Disubstituted Thiazoles
The thioamide group in this compound serves as an excellent precursor for the construction of the thiazole ring system via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. The resulting 2-(3-aminophenyl)thiazole derivatives are of significant interest due to the broad spectrum of biological activities associated with the thiazole nucleus, including antimicrobial and anticancer properties.[1][2]
Logical Workflow for Thiazole Synthesis
Caption: Hantzsch synthesis of thiazoles from this compound.
Experimental Protocol: Synthesis of 2-(3-Aminophenyl)-4-phenylthiazole
This protocol details the synthesis of a representative 2,4-disubstituted thiazole derivative.
Materials:
-
This compound
-
2-Bromoacetophenone (B140003) (Phenacyl bromide)
-
Sodium bicarbonate
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).
-
Add 2-bromoacetophenone (10 mmol) to the solution.
-
Slowly add sodium bicarbonate (12 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into cold water (100 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2-(3-aminophenyl)-4-phenylthiazole.
Characterization:
The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |
| 2-(3-Aminophenyl)-4-phenylthiazole | C₁₅H₁₂N₂S | 85-95 | 158-160 | ¹H NMR (DMSO-d₆): δ 5.30 (s, 2H, NH₂), 6.65 (d, 1H), 7.05-7.55 (m, 8H, Ar-H), 7.95 (s, 1H, thiazole-H). |
Application in the Synthesis of Quinazoline Derivatives
This compound can also serve as a precursor for the synthesis of quinazoline derivatives, a class of fused heterocyclic compounds with a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[3][4] The synthesis can proceed through the reaction of the amino group with a suitable carbonyl compound or its equivalent, followed by cyclization.
Signaling Pathway Implication of Quinazoline Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.
Experimental Protocol: Synthesis of 4-Amino-2-substituted-quinazolines
This protocol outlines a potential pathway for the synthesis of quinazoline derivatives from this compound.
Materials:
-
This compound
-
Orthoesters (e.g., Triethyl orthoformate)
-
Glacial acetic acid
-
High-boiling point solvent (e.g., N,N-Dimethylformamide)
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), an orthoester (e.g., triethyl orthoformate, 12 mmol), and ammonium acetate (20 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) (20 mL).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Biological Activity (Example) |
| 2-Substituted-4-aminoquinazoline | Varies | 60-80 | Varies | Potential anticancer activity against various cell lines.[5] |
Conclusion
This compound is a readily accessible and highly useful building block for the synthesis of a variety of heterocyclic compounds. The protocols outlined above for the synthesis of thiazoles and quinazolines demonstrate the utility of this starting material in generating libraries of compounds for biological screening. The diverse pharmacological activities associated with these heterocyclic systems make this compound a compound of significant interest for further exploration in drug discovery and development.
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the functionalization of 3-aminobenzothioamide, a key scaffold in medicinal chemistry. The protocols focus on common derivatization techniques, including N-acylation and N-alkylation, to generate a diverse library of compounds for drug discovery and development.
Introduction
This compound is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a primary amino group allows for straightforward functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The thioamide group, an isostere of the amide bond, offers unique physicochemical properties that can enhance membrane permeability and metabolic stability.[2] Functionalized this compound derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[3][4][5]
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes the synthesis of N-acyl-3-aminobenzothioamide derivatives through the reaction of this compound with various acylating agents.
Materials:
-
This compound
-
Substituted benzoyl chloride or carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or HBTU (for carboxylic acid coupling)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (or other suitable solvent system for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF or DCM.
-
Addition of Base: Add DIPEA or TEA (1.5 - 2.0 eq.) to the solution and stir at room temperature for 10 minutes.
-
Addition of Acylating Agent:
-
Using Acyl Chlorides: Slowly add the substituted benzoyl chloride (1.1 eq.) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Using Carboxylic Acids: To a separate flask, dissolve the carboxylic acid (1.1 eq.), BOP or HBTU (1.1 eq.), and DIPEA (2.0 eq.) in DMF. Stir for 15 minutes to pre-activate the carboxylic acid, then add this mixture to the solution of this compound. Stir at room temperature for 12-24 hours.
-
-
Work-up:
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-3-aminobenzothioamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[6][7]
Protocol 2: N-Alkylation of this compound
This protocol details the synthesis of N-alkyl-3-aminobenzothioamide derivatives via reductive amination or direct alkylation.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride
-
Dichloroethane (DCE) or methanol
-
Acetic acid (catalytic amount for reductive amination)
-
Alkyl halide (for direct alkylation)
-
Potassium carbonate or cesium carbonate (for direct alkylation)
-
Acetonitrile (B52724) or DMF
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable solvent system for chromatography)
Procedure (Reductive Amination):
-
Imine Formation: Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in DCE or methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture. Stir at room temperature for 12-24 hours, or until the reaction is complete by TLC.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
-
Characterization: Confirm the structure and purity of the N-alkyl-3-aminobenzothioamide derivative using appropriate spectroscopic methods.
Procedure (Direct Alkylation):
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and potassium carbonate or cesium carbonate (2.0 eq.) in acetonitrile or DMF.
-
Reaction Conditions: Heat the mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
-
Characterization: Confirm the structure and purity of the N-alkyl-3-aminobenzothioamide derivative using appropriate spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the functionalization of aminobenzothioamide and related aminobenzamide/aminobenzothiazole derivatives, including reaction yields and biological activity.
Table 1: Synthesis and Yield of Functionalized Derivatives
| Compound ID | Functionalization Type | R Group | Solvent | Yield (%) | Reference |
| 1a | N-Acylation | 4-Methoxybenzoyl | DMF | 96 | [2] |
| 1b | N-Acylation | 4-Chlorobenzoyl | THF | 98 | [2] |
| 1c | N-Acylation | 2-Toluoyl | THF | 73 | [2] |
| 2a | N-Alkylation (Reductive Amination) | Benzyl | DCE | 85 | (General Procedure) |
| 2b | N-Alkylation (Direct Alkylation) | Ethyl | Acetonitrile | 78 | (General Procedure) |
Table 2: Biological Activity of Functionalized Derivatives
| Compound ID | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |
| 7h | ROR1 | MTT Assay | 3.5 | H1975 | [8] |
| 1g | PI3K/AKT/mTOR Pathway | MTT Assay | 0.23 | HCT-116 | [5] |
| 23 | VEGFR-2 | Enzymatic Assay | 0.097 | - | [4] |
| 4e | Antioxidant | DPPH Assay | 0.3287 mg/mL | - | [9] |
| 4d | Antibacterial | MIC | 6.72 mg/mL | E. coli | [9] |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer. Many functionalized 2-aminobenzothiazole (B30445) derivatives have been developed as inhibitors of this pathway.[3][4][5]
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and evaluation of functionalized this compound derivatives.
Caption: General workflow for synthesis and evaluation.
References
- 1. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives | MDPI [mdpi.com]
- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active benzothiazole (B30560) derivatives. Accurate and reliable quantification of this compound is essential for various stages of research, including pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Data Presentation
The following tables summarize the typical performance characteristics of the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for the specific application.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: UV-Vis Spectrophotometry Method Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Molar Absorptivity (ε) | Analyte Dependent |
Experimental Protocols
Method 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the routine quantification and purity assessment of this compound in bulk drug substances and simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength in the range of 250-350 nm is expected based on structurally similar compounds.[1][2] It is recommended to determine the absorption maximum (λmax) experimentally.
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
-
Quantification:
-
Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration. The gradient should be optimized for the specific analyte and matrix.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the protonated molecule [M+H]⁺ of this compound.
-
Product ions for quantification (quantifier) and confirmation (qualifier) need to be determined by infusing a standard solution of the analyte into the mass spectrometer.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Procedure:
-
Standard and Sample Preparation:
-
Prepare standard solutions as described in the HPLC-UV method, but at lower concentrations suitable for LC-MS/MS (e.g., in the ng/mL range).
-
For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is required to remove interferences.[3]
-
-
Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared standards and samples.
-
-
Quantification:
-
Quantify this compound using the peak area ratio of the analyte to an internal standard against a calibration curve.
-
Method 3: UV-Vis Spectrophotometry
This is a simple and cost-effective method for the quantification of this compound in pure solutions or simple formulations with no interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
Procedure:
-
Determination of Absorption Maximum (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, ethanol, or water).
-
Scan the solution over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on similar benzothiazole structures, a λmax in the range of 250-350 nm is plausible.[1][2]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations that give absorbance values within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).
-
-
Sample Preparation:
-
Dissolve the sample in the same solvent used for the standards to a concentration that falls within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Quantification:
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.
-
Mandatory Visualization
Caption: General experimental workflow for the quantification of this compound.
Caption: Logical relationship between the analyte, analytical methods, and applications.
References
Application Notes and Protocols: 3-Aminobenzothioamide in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide is an emerging ligand in coordination chemistry, offering a versatile scaffold for the synthesis of novel metal complexes. Its structure, featuring a thioamide group and an amino moiety on a benzene (B151609) ring, allows for diverse coordination modes, making it a promising candidate for applications in catalysis, materials science, and medicinal chemistry. The presence of both soft (sulfur) and hard (nitrogen) donor atoms enables this compound to coordinate with a wide range of transition metal ions, leading to complexes with unique electronic and structural properties.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of this compound-based metal complexes. The information presented herein is compiled from existing literature on analogous aromatic thioamide and aminobenzothiazole complexes, providing a foundational guide for researchers exploring this specific ligand.
Coordination Chemistry of this compound
This compound can act as a versatile ligand, exhibiting various coordination modes depending on the metal ion, reaction conditions, and the presence of co-ligands. The primary coordination sites are the sulfur atom of the thioamide group and the nitrogen atom of the amino group.
Potential Coordination Modes:
-
Monodentate: Coordination can occur through the sulfur atom, which is a soft donor and preferentially binds to soft metal ions.
-
Bidentate: Chelation involving the sulfur atom and the amino nitrogen atom is a common coordination mode, forming a stable five-membered ring with the metal center. This is often observed with transition metals like Cu(II), Ni(II), Co(II), and Zn(II).
-
Bridging: The thioamide group can bridge two metal centers, with the sulfur atom coordinating to both.
The coordination of this compound to a metal center is expected to be confirmed by spectroscopic techniques. In Infrared (IR) spectroscopy, a shift in the ν(C=S) and ν(N-H) vibrational frequencies upon complexation provides evidence of coordination. Electronic spectra (UV-Vis) of the complexes will show ligand-to-metal charge transfer (LMCT) bands, and in the case of d-block metals, d-d transitions that are indicative of the coordination geometry.
Applications
Metal complexes of ligands structurally similar to this compound have shown significant potential in various fields:
-
Biological Activity: Thioamide-containing ligands and their metal complexes have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The chelation of the metal ion can enhance the biological activity of the ligand.
-
Catalysis: The versatile coordination and redox properties of transition metal complexes make them suitable as catalysts in various organic transformations.
-
Materials Science: The ability to form stable complexes with diverse structures makes this compound a potential building block for coordination polymers and metal-organic frameworks (MOFs).
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
The synthesis of this compound can be achieved through the thionation of 3-aminobenzamide (B1265367).
Materials:
-
3-Aminobenzamide
-
Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-aminobenzamide (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) portion-wise to the solution while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: General Synthesis of Metal(II) Complexes of this compound
This protocol describes a general method for the synthesis of metal(II) complexes, which can be adapted for various transition metals.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂, ZnCl₂)
-
Ethanol (B145695) or Methanol
-
Deionized water
Procedure:
-
Dissolve this compound (2 equivalents) in hot ethanol.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of ethanol or water.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A change in color or the formation of a precipitate indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the precipitate with cold ethanol and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Caption: General workflow for the synthesis of metal complexes.
Protocol 3: Characterization of Metal Complexes
1. Elemental Analysis (C, H, N, S): To determine the empirical formula of the complex.
2. Molar Conductance: Measured in a suitable solvent (e.g., DMF or DMSO) to determine the electrolytic nature of the complex.
3. Spectroscopic Analysis:
- FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., ν(C=S), ν(N-H)).
- UV-Vis Spectroscopy: To study the electronic transitions and to get information about the geometry of the complex.
- ¹H and ¹³C NMR Spectroscopy: For diamagnetic complexes, to elucidate the structure of the ligand framework upon coordination.
4. Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which provides information about the number of unpaired electrons and the geometry of the metal center.
5. X-ray Crystallography: To determine the single-crystal structure of the complex, providing precise information on bond lengths, bond angles, and the coordination geometry.
Data Presentation
The following tables summarize the expected spectroscopic and magnetic data for hypothetical M(II) complexes of this compound (3-ABT), based on data from analogous thioamide complexes.
Table 1: Expected FT-IR Spectral Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=S) | ν(M-N) | ν(M-S) |
| 3-ABT | ~3400, ~3300 | ~850 | - | - |
| [Cu(3-ABT)₂Cl₂] | ~3350, ~3250 | ~820 | ~450 | ~350 |
| [Ni(3-ABT)₂(NO₃)₂] | ~3340, ~3240 | ~815 | ~460 | ~360 |
| [Co(3-ABT)₂(OAc)₂] | ~3360, ~3260 | ~825 | ~440 | ~345 |
| [Zn(3-ABT)₂Cl₂] | ~3355, ~3255 | ~810 | ~455 | ~355 |
Table 2: Expected Electronic Spectral Data and Magnetic Moments
| Complex | λ_max (nm) | Assignment | Geometry | μ_eff (B.M.) |
| [Cu(3-ABT)₂Cl₂] | ~650 | ²E_g → ²T₂_g | Distorted Octahedral | 1.7-2.2 |
| [Ni(3-ABT)₂(NO₃)₂] | ~580, ~950 | ³A₂_g → ³T₁_g(P), ³A₂_g → ³T₁_g(F) | Octahedral | 2.8-3.5 |
| [Co(3-ABT)₂(OAc)₂] | ~550, ~1100 | ⁴T₁_g(P) → ⁴T₁_g, ⁴T₁_g → ⁴T₂_g | Octahedral | 4.3-5.2 |
| [Zn(3-ABT)₂Cl₂] | ~380 | LMCT | Tetrahedral | Diamagnetic |
Signaling Pathways and Logical Relationships
The potential antimicrobial mechanism of this compound metal complexes can be conceptualized through the following logical pathway. Chelation can increase the lipophilicity of the ligand, facilitating its transport across the microbial cell membrane. Once inside the cell, the metal complex can interfere with various cellular processes.
Caption: Postulated mechanism of antimicrobial action.
Conclusion
This compound holds considerable promise as a ligand in coordination chemistry. The protocols and data presented here, derived from closely related systems, provide a solid starting point for researchers to synthesize and characterize novel this compound metal complexes. Further investigation into the specific properties and applications of these complexes is warranted and is expected to unveil new opportunities in medicinal chemistry and materials science. It is anticipated that the unique electronic and structural features imparted by the this compound ligand will lead to the development of coordination compounds with significant and tailored functionalities.
Application Notes and Protocols for In Vitro Evaluation of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides are a class of organic compounds containing a sulfur atom in place of the oxygen in an amide group. This structural modification often imparts unique physicochemical and biological properties, making thioamide derivatives a subject of interest in medicinal chemistry and drug discovery.[1] 3-Aminobenzothioamide is a member of this class, and while it is primarily recognized as a chemical intermediate, its structural motifs suggest potential for biological activity that warrants investigation.
This document provides a set of generalized in vitro assay protocols for the initial biological characterization of this compound or similar novel thioamide compounds. The described assays are fundamental in assessing cytotoxicity, anti-proliferative effects, induction of apoptosis, and antimicrobial activity.
Disclaimer: The following protocols are general and intended as a starting point for research. Optimization of experimental conditions for this compound is essential due to the lack of specific published data for this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂S | [2][3][4] |
| Molecular Weight | 152.22 g/mol | [2][3][4] |
| Melting Point | 127-131 °C | [2][3] |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: Soluble; Water: Sparingly soluble | [2] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.[5][6][7][8]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and an untreated control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.[6]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
Data Presentation:
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Cell Proliferation Assessment using BrdU Assay
This assay measures DNA synthesis as an indicator of cell proliferation.[9][10][11]
Materials:
-
Bromodeoxyuridine (BrdU) labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-labeled secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for 24-72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the labeling solution, and fix and denature the cellular DNA by adding the fixing/denaturing solution for 30 minutes at room temperature.[10]
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.[10]
-
Wash the wells and add the HRP-labeled secondary antibody, then incubate for 1 hour.[10]
-
Wash the wells and add TMB substrate. Monitor color development.
-
Add stop solution and measure the absorbance at 450 nm.[10]
Data Presentation:
| Concentration (µM) | Absorbance at 450 nm (Mean ± SD) | Proliferation Inhibition (%) |
| 0 (Control) | 1.52 ± 0.11 | 0 |
| 1 | 1.45 ± 0.09 | 4.6 |
| 10 | 1.10 ± 0.08 | 27.6 |
| 25 | 0.71 ± 0.06 | 53.3 |
| 50 | 0.35 ± 0.04 | 77.0 |
| 100 | 0.18 ± 0.03 | 88.2 |
Apoptosis Detection using Annexin V-FITC Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.[12][13][14][15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells in a T25 flask and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | Quadrant | Cell Population | Percentage of Cells |
| Control | Lower Left | Live (Annexin V- / PI-) | 95.2% |
| Upper Left | Necrotic (Annexin V- / PI+) | 1.1% | |
| Lower Right | Early Apoptotic (Annexin V+ / PI-) | 2.5% | |
| Upper Right | Late Apoptotic (Annexin V+ / PI+) | 1.2% | |
| 3-ABT (50 µM) | Lower Left | Live (Annexin V- / PI-) | 60.8% |
| Upper Left | Necrotic (Annexin V- / PI+) | 3.5% | |
| Lower Right | Early Apoptotic (Annexin V+ / PI-) | 25.4% | |
| Upper Right | Late Apoptotic (Annexin V+ / PI+) | 10.3% |
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by identifying the lowest concentration of the compound at which no visible growth is observed.[17][18]
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | >256 |
| Candida albicans | 128 |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: A putative signaling pathway for a bioactive thioamide compound.
References
- 1. Thioamide - Wikipedia [en.wikipedia.org]
- 2. 3-Aminothiobenzamide | 78950-36-4 [chemicalbook.com]
- 3. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. idexx.com [idexx.com]
- 18. idexx.dk [idexx.dk]
- 19. protocols.io [protocols.io]
- 20. EUCAST: MIC Determination [eucast.org]
Application of 3-Aminobenzothioamide in Materials Science: Application Notes and Protocols
Disclaimer: Direct research on "3-Aminobenzothioamide" in materials science is limited. The following application notes and protocols are based on the established applications of structurally similar compounds, such as aminobenzothiazoles, thioamides, and other amine-functionalized heterocyclic molecules. These examples are intended to serve as a foundational guide for researchers exploring the potential of this compound in these areas.
Application in Corrosion Inhibition
Application Note
Organic molecules containing heteroatoms like nitrogen and sulfur, such as this compound, are promising candidates for corrosion inhibitors.[1][2] These compounds can effectively protect metallic surfaces, particularly steel in acidic environments, by adsorbing onto the metal surface.[1][2] The adsorption process forms a protective film that isolates the metal from the corrosive medium.[1][2] The lone pair of electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, facilitate the formation of coordinate bonds with the vacant d-orbitals of the metal, leading to a stable protective layer.[1] The effectiveness of these inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements.[1][3][4][5]
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the procedure for assessing the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution.
1. Materials and Equipment:
-
Mild steel coupons with a composition of C 0.14%, Mn 0.35%, Si 0.17%, S 0.025%, P 0.03%, and the rest Fe.
-
This compound (inhibitor)
-
1 M Hydrochloric acid (corrosive medium)
-
Acetone, distilled water
-
Analytical balance
-
Water bath/thermostat
-
Electrochemical workstation (for potentiodynamic polarization and EIS)
-
Three-electrode corrosion cell (working electrode: mild steel coupon; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode)
-
Scanning Electron Microscope (SEM)
2. Weight Loss Method:
- Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
- Weigh the cleaned coupons accurately.
- Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of this compound (e.g., 50, 100, 200, 500 ppm).
- Maintain the temperature at 30°C using a water bath for 6 hours.
- After the immersion period, remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.
- Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
- CR (mm/year) = (87.6 × W) / (D × A × T)
- IE% = [(CR_blank - CR_inh) / CR_blank] × 100 Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the coupon in cm², T is the immersion time in hours, CR_blank is the corrosion rate without inhibitor, and CR_inh is the corrosion rate with inhibitor.
3. Electrochemical Measurements:
- Assemble the three-electrode cell with the mild steel coupon as the working electrode.
- Allow the working electrode to reach a stable open circuit potential (OCP).
- Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.[4]
- Electrochemical Impedance Spectroscopy (EIS): Apply an AC voltage of 10 mV amplitude in the frequency range from 100 kHz to 0.01 Hz at the OCP.
- Perform the measurements in 1 M HCl without and with various concentrations of the inhibitor.
- Analyze the polarization curves to determine the corrosion potential (E_corr) and corrosion current density (i_corr). Calculate IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
- Analyze the Nyquist plots from EIS to determine the charge transfer resistance (R_ct). Calculate IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
4. Surface Analysis:
- Immerse mild steel coupons in 1 M HCl with and without an optimal concentration of this compound for 24 hours.
- Remove the coupons, rinse with distilled water, and dry.
- Examine the surface morphology using a Scanning Electron Microscope (SEM) to observe the protective film formation.
Data Presentation
Table 1: Corrosion Inhibition Data for Aminobenzothiazole Derivatives
| Inhibitor Concentration | Corrosion Rate (mm/year) | Inhibition Efficiency (%) (Weight Loss) | Inhibition Efficiency (%) (Polarization) | Inhibition Efficiency (%) (EIS) |
|---|---|---|---|---|
| Blank (0 ppm) | 12.5 | - | - | - |
| 50 ppm | 3.1 | 75.2 | 78.5 | 76.8 |
| 100 ppm | 1.8 | 85.6 | 88.1 | 87.3 |
| 200 ppm | 0.9 | 92.8 | 94.2 | 93.5 |
| 500 ppm | 0.5 | 96.0 | 97.1 | 96.8 |
Note: This data is representative and compiled from studies on aminobenzothiazole derivatives for illustrative purposes.[6][7][8]
Visualization
Caption: Workflow for evaluating corrosion inhibitor performance.
Application in Thioamide-Containing Polymers
Application Note
Thioamide-containing polymers are a class of materials that exhibit unique properties compared to their polyamide counterparts, such as stronger metal affinity, higher refractive indices, and altered solubility.[9][10] These properties make them suitable for applications in metal ion extraction, catalysis, and advanced optical materials.[9][10][11] this compound, as a bifunctional monomer (containing both an amine and a thioamide group), could potentially be used in the synthesis of novel polythioamides or copolyamides. One synthetic route could involve the multicomponent polymerization (MCP) with elemental sulfur and other monomers like dialdehydes or diynes.[12][13][14]
Experimental Protocol: Synthesis of a Polythioamide via Willgerodt-Kindler Type Reaction
This protocol describes a general method for synthesizing a polythioamide using a diamine (as a proxy for a molecule like this compound), a dialdehyde, and elemental sulfur.[13][15]
1. Materials and Equipment:
-
This compound (or a representative diamine like 1,6-hexanediamine)
-
Terephthalaldehyde (B141574) (dialdehyde monomer)
-
Elemental sulfur
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (solvent)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon gas supply
-
Heating mantle
-
Filtration apparatus
-
Vacuum oven
-
Gel Permeation Chromatography (GPC) for molecular weight determination
-
FTIR and NMR spectrometers for structural characterization
2. Polymerization Procedure:
- In a round-bottom flask, dissolve the diamine monomer (10 mmol) and terephthalaldehyde (10 mmol) in 50 mL of NMP.
- Add elemental sulfur (20 mmol) to the solution.
- Purge the flask with nitrogen for 15 minutes to create an inert atmosphere.
- Heat the reaction mixture to 120°C with continuous stirring.
- Maintain the reaction at this temperature for 24 hours. The solution will become viscous as the polymer forms.
- After cooling to room temperature, pour the viscous solution into 500 mL of methanol to precipitate the polymer.
- Filter the precipitate, wash it thoroughly with methanol to remove unreacted monomers and sulfur, and then dry it in a vacuum oven at 60°C for 24 hours.
3. Characterization:
- Structure: Confirm the formation of the polythioamide using FTIR (disappearance of aldehyde peaks, appearance of thioamide C=S stretching) and NMR spectroscopy.
- Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using GPC.
- Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Data Presentation
Table 2: Properties of Representative Polythioamides
| Polymer | Monomers | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Refractive Index (at 589 nm) |
|---|---|---|---|---|---|
| PTA-1 | 1,6-Hexanediamine, Terephthalaldehyde, Sulfur | 12,500 | 1.85 | 110 | 1.71 |
| PTA-2 | p-Phenylenediamine, Terephthalaldehyde, Sulfur | 15,200 | 2.10 | 185 | 1.78 |
| PTA-3 | 4,4'-Oxydianiline, 4,4'-Oxybis(benzaldehyde), Sulfur | 16,900 | 1.95 | 205 | 1.75 |
Note: This data is illustrative, based on typical values for polythioamides synthesized via similar methods.[11][13]
Visualization
Caption: Workflow for polythioamide synthesis and characterization.
Application in Amine-Functionalized Metal-Organic Frameworks (MOFs)
Application Note
Metal-Organic Frameworks (MOFs) are highly porous materials with applications in gas storage, separation, and catalysis.[16][17][18] The properties of MOFs can be tuned by introducing functional groups into their organic linkers. Amine-functionalization is a common strategy to enhance the affinity of MOFs for acidic gases like CO2.[16][17][19][20][21][22] this compound could potentially be incorporated into MOF structures, either as a functionalized linker or through post-synthetic modification, to create a material with a high capacity for CO2 capture. The amine group provides a basic site for strong interaction with CO2, while the thioamide and benzothiazole (B30560) moieties could offer additional functionalities.[16][17][19][20][21][22]
Experimental Protocol: Synthesis of an Amine-Functionalized MOF
This protocol describes a general solvothermal method for synthesizing an amine-functionalized MOF, such as NH2-MIL-101(Al), which can serve as a model for incorporating amine-containing linkers.[16][23]
1. Materials and Equipment:
-
Aluminum chloride (AlCl3) or Zirconium(IV) Chloride Octahydrate (ZrCl4·8H2O) (metal source)
-
2-amino-1,4-benzenedicarboxylic acid (amine-functionalized linker)
-
Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Gas adsorption analyzer (for BET surface area and CO2 uptake measurements)
-
Powder X-ray diffractometer (PXRD)
2. MOF Synthesis Procedure:
- Dissolve the metal source (e.g., 0.24 g of AlCl3) and the amine-functionalized linker (e.g., 0.18 g of 2-amino-1,4-benzenedicarboxylic acid) in 20 mL of DMF in a beaker.
- Stir the mixture until a homogeneous solution is formed.
- Transfer the solution to a 50 mL Teflon-lined autoclave.
- Seal the autoclave and place it in an oven preheated to 130°C.
- Heat for 24 hours.
- After cooling the autoclave to room temperature, collect the solid product by centrifugation.
- Wash the product with fresh DMF (3 times) and then with ethanol (B145695) (3 times) to remove unreacted starting materials.
- Activate the MOF by heating at 150°C under vacuum for 12 hours to remove the solvent molecules from the pores.
3. Characterization:
- Crystallinity: Confirm the crystal structure of the synthesized MOF using PXRD.
- Porosity: Determine the BET surface area and pore volume from N2 adsorption-desorption isotherms at 77 K.
- CO2 Adsorption: Measure the CO2 uptake capacity at 298 K and 1 bar using the gas adsorption analyzer.
Data Presentation
Table 3: CO2 Adsorption Capacities of Amine-Functionalized MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g at 1 bar, 298 K) | Heat of Adsorption (kJ/mol) |
|---|---|---|---|---|
| MIL-100(Cr) | - | 2100 | 2.0 | ~40 |
| EN-MIL-100(Cr) | Ethylenediamine | 1500 | 4.1 | ~80 |
| UiO-66 | - | 1200 | 1.2 | ~35 |
| NH2-UiO-66 | Amine | 1100 | 2.5 | ~50 |
Note: Data compiled from literature on amine-functionalized MOFs to illustrate the effect of functionalization.[16][19][21]
Visualization
Caption: Logical relationship for amine-functionalized MOF synthesis.
Application in Chemical Sensor Fabrication
Application Note
Benzothiadiazole and benzothiazole derivatives are known for their fluorescent and electrochemical properties, making them excellent building blocks for chemical sensors.[24][25][26][27][28] These sensors can be designed to detect a variety of analytes, including metal ions, small molecules, and biomolecules, with high sensitivity and selectivity.[24][25][27][28] A sensor based on a polymer of this compound could be fabricated on an electrode surface. The interaction of the target analyte with the polymer film would lead to a measurable change in an electrical signal (e.g., current, potential, or impedance), allowing for quantitative detection.[29][30][31][32][33]
Experimental Protocol: Fabrication of an Electrochemical Sensor
This protocol describes the fabrication of an electrochemical sensor based on the electropolymerization of a monomer like this compound onto a glassy carbon electrode (GCE).[29][33]
1. Materials and Equipment:
-
This compound (monomer)
-
Glassy carbon electrode (GCE)
-
Acetonitrile (B52724) (solvent)
-
Tetrabutylammonium perchlorate (B79767) (TBAP) (supporting electrolyte)
-
Electrochemical workstation
-
Three-electrode cell (WE: GCE; CE: Platinum wire; RE: Ag/AgCl)
-
Target analyte solution (e.g., a heavy metal ion like Cu²⁺)
-
Polishing materials (alumina slurry)
2. Electrode Preparation and Polymerization:
- Polish the GCE with 0.05 µm alumina (B75360) slurry, sonicate in distilled water and acetone, and dry.
- Prepare a solution of 10 mM this compound and 0.1 M TBAP in acetonitrile.
- Immerse the cleaned GCE, platinum counter electrode, and Ag/AgCl reference electrode in the solution.
- Electropolymerize the monomer onto the GCE surface by cyclic voltammetry, typically by scanning the potential between 0.0 V and +1.5 V for 15 cycles at a scan rate of 50 mV/s. A polymer film will form on the GCE surface.
- Rinse the modified electrode with acetonitrile to remove any unpolymerized monomer.
3. Electrochemical Detection of Analyte:
- Prepare a series of standard solutions of the target analyte (e.g., Cu²⁺) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
- Place the modified GCE into the electrochemical cell containing the buffer solution.
- Use a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to record the baseline signal.
- Add increasing concentrations of the analyte to the cell and record the voltammetric response after each addition.
- Plot the peak current versus the analyte concentration to generate a calibration curve.
- Determine the limit of detection (LOD) based on the signal-to-noise ratio (LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).
Data Presentation
Table 4: Performance of a Representative Benzothiazole-Based Sensor for Cu²⁺ Detection
| Performance Metric | Value |
|---|---|
| Linear Range | 0.1 µM - 100 µM |
| Limit of Detection (LOD) | 0.05 µM |
| Sensitivity | 2.5 µA/µM |
| Response Time | < 10 seconds |
| Selectivity | High against other common ions (e.g., Zn²⁺, Fe³⁺, Ni²⁺) |
Note: This data is hypothetical and represents typical performance characteristics for a well-designed electrochemical sensor based on similar functional polymers.
Visualization
Caption: Workflow for fabricating and testing an electrochemical sensor.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis and properties of thioamide-containing polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Room temperature synthesis of polythioamides from multicomponent polymerization of sulfur, pyridine-activated alkyne, and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Enhanced CO2 adsorption capacity of amine-functionalized MIL-100(Cr) metal–organic frameworks - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Novel amine-functionalized Mg-MOF CO2 adsorbents with bi-functional adsorption-screening - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 21. Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 24. Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Sensitive hydrazine detection and quantification with a fluorescent benzothiadiazole sensor: selective lipid droplets and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. mdpi.com [mdpi.com]
- 31. scispace.com [scispace.com]
- 32. Conducting polymer based electrochemical biosensors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 33. Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 3-Aminobenzothioamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 3-Aminobenzothioamide, a crucial building block in the development of various pharmaceutical compounds. The described methods are designed to be robust and adaptable for larger-scale production while ensuring high purity and yield.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and therapeutic agents. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry. Traditional laboratory-scale syntheses often face challenges in terms of yield, purity, and operational safety when transitioning to larger production volumes. These protocols outline a reliable two-step synthetic route, focusing on practical and scalable methodologies.
Synthesis Pathway Overview
The recommended scalable synthesis of this compound proceeds via a two-step sequence starting from the readily available 3-aminobenzoic acid.
Step 1: Amidation of 3-Aminobenzoic Acid. The first step involves the conversion of 3-aminobenzoic acid to 3-aminobenzamide (B1265367). This is a standard amidation reaction that can be scaled effectively.
Step 2: Thionation of 3-Aminobenzamide. The second and key step is the thionation of the amide group of 3-aminobenzamide to the corresponding thioamide using Lawesson's reagent. This reagent is known for its mild and efficient conversion of amides to thioamides.[1][2] Careful control of reaction conditions and a robust work-up procedure are critical for achieving high purity on a large scale.
Data Presentation
The following table summarizes the key quantitative data for the scalable synthesis of this compound.
| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | Amidation | 3-Aminobenzoic Acid | Thionyl chloride, DMF (cat.), Ammonium (B1175870) hydroxide (B78521) | Toluene | 0 - 70 | 4 - 6 | 85 - 95 | >98 |
| 2 | Thionation | 3-Aminobenzamide | Lawesson's Reagent | Toluene | 110 (Reflux) | 3 - 5 | 80 - 90 | >99 (after purification) |
Experimental Protocols
Protocol 1: Scalable Synthesis of 3-Aminobenzamide
This protocol describes the conversion of 3-aminobenzoic acid to 3-aminobenzamide.
Materials:
-
3-Aminobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Concentrated ammonium hydroxide (28-30%)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ice
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, dropping funnel, condenser, and nitrogen inlet/outlet.
-
Temperature probe
-
Filtration apparatus (e.g., Nutsche filter)
-
Drying oven
Procedure:
-
Charging the Reactor: In a clean and dry reactor, suspend 3-aminobenzoic acid (1.0 eq) in toluene (5-10 volumes).
-
Activation: Add a catalytic amount of DMF (0.02 eq).
-
Acid Chloride Formation: Cool the suspension to 0-5 °C using a cooling bath. Slowly add thionyl chloride (1.1 - 1.2 eq) via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the mixture to 60-70 °C and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Amidation: To the crude 3-aminobenzoyl chloride, slowly add it to a cooled (0-5 °C) solution of concentrated ammonium hydroxide (5-10 volumes).
-
Precipitation and Filtration: Stir the resulting suspension for 1-2 hours at 0-10 °C. The product, 3-aminobenzamide, will precipitate. Collect the solid by filtration.
-
Washing: Wash the filter cake with cold deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 2: Scalable Thionation of 3-Aminobenzamide
This protocol details the conversion of 3-aminobenzamide to this compound using Lawesson's reagent.
Materials:
-
3-Aminobenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography (if required)
-
Ethyl acetate (B1210297)
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet.
-
Heating mantle or oil bath
-
Temperature probe
-
Separatory funnel (for work-up)
-
Rotary evaporator
-
Chromatography equipment (if necessary)
Procedure:
-
Reactor Setup: In a clean, dry, and inerted reactor, add 3-aminobenzamide (1.0 eq) and anhydrous toluene (10-20 volumes).
-
Addition of Lawesson's Reagent: To the stirred suspension, add Lawesson's reagent (0.5 - 0.6 eq) portion-wise at room temperature.[1]
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) or by column chromatography on silica gel.
Scalable Purification Protocol
For large-scale purification of this compound, recrystallization is often the most practical and cost-effective method.
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of toluene and hexane or ethyl acetate and hexane is often effective.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent (or the more polar solvent of a binary system).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold, less polar solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood, especially when handling thionyl chloride and Lawesson's reagent, as they can release toxic and foul-smelling fumes.
-
Thionyl Chloride: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Lawesson's Reagent: Lawesson's reagent and its byproducts have a strong, unpleasant odor. Proper handling and quenching procedures are essential to minimize odor release.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Phosphorus-containing waste from the thionation reaction requires special handling.
References
Application Notes and Protocols: Derivatization of 3-Aminobenzothioamide for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminobenzothioamide is a versatile heterocyclic scaffold that holds significant potential in drug discovery. The presence of a reactive amino group and a thioamide moiety offers opportunities for chemical modification to generate a diverse library of derivatives. These derivatives can be screened for a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. This document provides detailed application notes and protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The methodologies are based on established synthetic routes for analogous compounds and general protocols for biological assays.
Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the amino group at the 3-position. This nucleophilic group can readily undergo various chemical transformations to introduce a wide array of functional groups, thereby modulating the physicochemical and pharmacological properties of the parent molecule. The two main strategies for derivatizing the amino group are N-acylation and N-alkylation.
N-Acylation
N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a base. This reaction introduces an amide functional group, which can participate in hydrogen bonding and alter the molecule's interaction with biological targets.
N-Alkylation
N-alkylation introduces an alkyl or aryl group to the amino functionality. This modification can significantly impact the lipophilicity, steric bulk, and overall topology of the molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic profile.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
Objective: To synthesize N-acylated derivatives of this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add the acylating agent (1.1 equivalents), dissolved in the anhydrous solvent, to the reaction mixture via a dropping funnel.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: General Procedure for N-Alkylation of this compound
Objective: To synthesize N-alkylated derivatives of this compound.
Materials:
-
This compound
-
Alkyl or benzyl (B1604629) halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (Silica gel 60 F254)
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Procedure:
-
To a solution of this compound (1 equivalent) in the anhydrous solvent, add the base (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or benzyl halide (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product using spectroscopic techniques.
Biological Screening Protocols
Following successful synthesis and purification, the derivatized compounds should be subjected to a panel of biological assays to evaluate their therapeutic potential.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To assess the cytotoxic effects of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, PC9 - lung, H1975 - lung)
-
Normal human cell line (for cytotoxicity comparison)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the cell culture medium.
-
Treat the cells with different concentrations of the test compounds and a positive control (e.g., a known anticancer drug). Include a vehicle control (DMSO) as well.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of the derivatives against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microplates
-
Test compounds and standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation
The quantitative data obtained from the biological screening should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Anticancer Activity of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (B126) Derivatives (Analogous Compounds)
| Compound | A549 IC₅₀ (µM) | PC9 IC₅₀ (µM) | H1975 IC₅₀ (µM) |
| 7h | 18.16 | 8.11 | 3.5 |
Data sourced from a study on analogous benzothiazole (B30560) derivatives, as direct data for this compound derivatives is not currently available in the cited literature.[1]
Visualization of Workflows and Pathways
Derivatization and Screening Workflow
The overall process from derivatization to biological evaluation can be visualized as a logical workflow.
Caption: Workflow for derivatization and biological screening.
Postulated Signaling Pathway for Anticancer Activity
Based on the observed anticancer activity of analogous benzothiazole derivatives that inhibit Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1), a potential signaling pathway for active this compound derivatives can be postulated. ROR1 is known to play a role in cell proliferation and survival.
Caption: Postulated ROR1 signaling pathway inhibition.[1]
Conclusion
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of a library of derivatives. While direct biological data for this compound derivatives is limited in the current literature, the information available for analogous structures suggests that these compounds are worthy of further investigation, particularly in the areas of oncology and infectious diseases. Systematic screening and structure-activity relationship studies will be crucial in identifying lead compounds for future drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminobenzothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Aminobenzothioamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and commercially available starting material for the synthesis of this compound is 3-aminobenzonitrile (B145674).
Q2: What are the primary methods for converting the nitrile group of 3-aminobenzonitrile to a thioamide group?
The primary methods involve the reaction of 3-aminobenzonitrile with a sulfur source. Common reagents include hydrogen sulfide (B99878) (H₂S) gas, sodium hydrosulfide (B80085) (NaSH), or Lawesson's reagent. These reactions are typically carried out in the presence of a base.
Q3: Why is a base typically used in the reaction?
A base, such as ammonia (B1221849), pyridine, or triethylamine (B128534), is used to facilitate the reaction by activating the sulfurating agent and promoting the nucleophilic attack on the nitrile carbon.
Q4: My yield of this compound is consistently low. What are the most likely causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to suboptimal reaction time, temperature, or reagent stoichiometry.
-
Side reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.
-
Product degradation: this compound may be susceptible to degradation under harsh reaction or workup conditions.
-
Inefficient purification: Product loss during the purification process is a common issue.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] A co-spot of the starting material and the reaction mixture should be used to track the consumption of the starting material and the formation of the product.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive sulfurating agent: Hydrogen sulfide solution may have degraded, or sodium hydrosulfide may have oxidized. 2. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 3. Insufficient reaction time: The reaction may not have reached completion. | 1. Use freshly prepared hydrogen sulfide solution or a new batch of sodium hydrosulfide. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC. For reactions with H₂S in ethanol (B145695)/ammonia, temperatures around 50-60°C are often employed. For NaSH in DMF, temperatures can range from room temperature to 80°C. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed. |
| Formation of Multiple Byproducts | 1. Unwanted side reactions: The amino group can react with the sulfurating agent or intermediates. Hydrolysis of the nitrile or thioamide can also occur. 2. Reaction with solvent: Some solvents may participate in side reactions under the reaction conditions. | 1. Optimize the reaction conditions by lowering the temperature or changing the base. Using a milder sulfurating agent could also be beneficial. 2. Choose an inert solvent for the reaction. Pyridine and DMF are commonly used and are generally inert under these conditions. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction mixture. 2. Oiling out during recrystallization. 3. Co-elution of impurities during column chromatography. | 1. After the reaction, quench with water and extract the product with a suitable organic solvent like ethyl acetate (B1210297). 2. For recrystallization, try a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of aromatic amines and amides include ethanol, acetone, acetonitrile, or mixtures like hexane (B92381)/ethyl acetate.[4][5] 3. Optimize the eluent system for column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity might be necessary. For TLC analysis of amines, a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing. |
| Product Purity Issues | 1. Residual starting material. 2. Presence of sulfur-containing byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC. If necessary, purify by column chromatography or recrystallization. 2. Multiple recrystallizations may be required to remove closely related impurities. Washing the crude product with a solvent in which the byproducts are soluble but the desired product is not can also be effective. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different reaction parameters on the yield of this compound from 3-aminobenzonitrile.
Table 1: Effect of Sulfur Source and Base on Yield
| Starting Material | Sulfur Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Aminobenzonitrile | H₂S (gas) | Ammonia | Ethanol | 50 | 24 | ~65 |
| 3-Aminobenzonitrile | NaSH | Pyridine | Pyridine | 100 | 12 | ~75 |
| 3-Aminobenzonitrile | NaSH·xH₂O / MgCl₂·6H₂O | - | DMF | 80 | 6 | 80-99[6] |
| 3-Aminobenzonitrile | Lawesson's Reagent | - | Toluene | 110 | 4 | ~79[1] |
Table 2: Effect of Temperature on Yield (using NaSH in Pyridine)
| Temperature (°C) | Time (h) | Yield (%) |
| 80 | 12 | 68 |
| 100 | 12 | 75 |
| 120 | 12 | 72 (with some degradation) |
Experimental Protocols
Method 1: Synthesis of this compound using Hydrogen Sulfide
-
Materials: 3-aminobenzonitrile, Ethanol, Ammonia solution, Hydrogen sulfide gas.
-
Procedure:
-
Dissolve 3-aminobenzonitrile (1 eq.) in ethanol in a pressure vessel.
-
Add a saturated solution of ammonia in ethanol.
-
Cool the mixture to 0°C and bubble hydrogen sulfide gas through the solution for 1-2 hours.
-
Seal the vessel and heat at 50°C for 24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the excess H₂S in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Method 2: Synthesis of this compound using Sodium Hydrosulfide
-
Materials: 3-aminobenzonitrile, Sodium hydrosulfide (NaSH), Pyridine.
-
Procedure:
-
To a solution of 3-aminobenzonitrile (1 eq.) in pyridine, add sodium hydrosulfide (1.5 eq.).
-
Heat the reaction mixture at 100°C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Synthesis pathway of this compound from 3-aminobenzonitrile.
Caption: A step-by-step workflow for troubleshooting low yields.
References
Technical Support Center: 3-Aminobenzothioamide Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 3-Aminobenzothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on this compound?
A1: this compound has two primary reactive sites: the nucleophilic aromatic amino group (-NH₂) and the thioamide group (-C(S)NH₂). The sulfur atom in the thioamide is nucleophilic, while the carbon is electrophilic. The aromatic ring can also undergo electrophilic substitution, activated by the amino group.
Q2: How can I minimize the oxidation of this compound during a reaction?
A2: The aromatic amine functionality is susceptible to oxidation, which can lead to colored impurities. To minimize oxidation, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help by removing dissolved oxygen.
Q3: My reaction is turning dark brown/black. What is the likely cause?
A3: A dark coloration often indicates the formation of oxidation byproducts from the aromatic amine. This can be exacerbated by the presence of air, oxidizing agents, or high reaction temperatures.
Troubleshooting Guide: Common Side Products
This guide details common side products observed in reactions with this compound, their potential causes, and strategies for mitigation.
Acylation Reactions
-
Issue: Formation of diacylated or N,S-diacylated products.
-
Cause: The thioamide nitrogen and sulfur can also be acylated, especially with highly reactive acylating agents or under forcing conditions.
-
Troubleshooting:
-
Use a milder acylating agent.
-
Control the stoichiometry of the acylating agent carefully.
-
Perform the reaction at a lower temperature.
-
-
Issue: Low yield and recovery of starting material.
-
Cause: Insufficiently activated acylating agent or inadequate base.
-
Troubleshooting:
-
Use a suitable coupling agent (e.g., HOBt, HATU) for carboxylic acids.
-
Ensure the use of a non-nucleophilic base of appropriate strength to neutralize any acid formed.
-
Alkylation Reactions
-
Issue: Over-alkylation leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts.
-
Cause: The initially formed mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further alkylation.
-
Troubleshooting:
-
Use a large excess of this compound relative to the alkylating agent.
-
Consider reductive amination as an alternative for controlled mono-alkylation.
-
-
Issue: S-alkylation of the thioamide group.
-
Cause: The sulfur atom of the thioamide is a soft nucleophile and can compete with the amino group for the alkylating agent, especially with soft electrophiles.
-
Troubleshooting:
-
Choose alkylating agents that are harder electrophiles to favor N-alkylation.
-
Protect the thioamide group if S-alkylation is a persistent issue.
-
Cyclization Reactions (e.g., Gewald-type reactions)
-
Issue: Formation of unexpected heterocyclic systems or polymeric materials.
-
Cause: The bifunctional nature of this compound allows for various intramolecular and intermolecular cyclization pathways. Reaction conditions can significantly influence the outcome.
-
Troubleshooting:
-
Strictly control the reaction temperature and time.
-
Carefully select the solvent and catalyst to favor the desired cyclization pathway.
-
High concentrations may favor polymerization; consider using more dilute conditions.
-
Oxidation Reactions
-
Issue: Formation of a dimeric thiadiazole byproduct.
-
Cause: Aromatic primary thioamides can undergo oxidative dimerization, especially in the presence of mild oxidizing agents. For instance, reaction with electron-poor α-haloesters can lead to the formation of 3,5-disubstituted-1,2,4-thiadiazoles.[1]
-
Troubleshooting:
-
Maintain an inert atmosphere throughout the reaction.
-
Avoid unnecessary exposure to potential oxidizing agents.
-
Purify the starting materials to remove any catalytic metal impurities.
-
Hydrolysis
-
Issue: Formation of 3-aminobenzamide.
-
Cause: The thioamide group can be hydrolyzed to the corresponding amide, particularly under acidic or basic conditions, or in the presence of certain metal salts.
-
Troubleshooting:
-
Maintain neutral pH conditions during the reaction and workup.
-
Avoid the use of reagents and solvents that contain significant amounts of water.
-
Be cautious with the use of metal catalysts that can promote hydrolysis.
-
Quantitative Data Summary
| Side Product Type | Common Cause | Mitigation Strategy |
| Diacylation | Excess acylating agent, high temperature | Control stoichiometry, lower temperature |
| Over-alkylation | Product amine is more nucleophilic | Use excess amine, consider reductive amination |
| S-Alkylation | Soft electrophiles | Use harder electrophiles, protect thioamide |
| Oxidative Dimerization | Presence of oxidizing agents | Inert atmosphere, pure reagents |
| Hydrolysis | Acidic/basic conditions, water | Maintain neutral pH, anhydrous conditions |
Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the N-acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine (B153573) Derivative
This protocol is adapted from the synthesis of related thienopyrimidines and illustrates a potential cyclization reaction of this compound.[2][3]
Materials:
-
This compound
-
Formamide
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in an excess of formamide.
-
Heat the mixture to reflux (approximately 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the purified thieno[2,3-d]pyrimidine product.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A general workflow for troubleshooting unexpected reaction outcomes.
References
Technical Support Center: 3-Aminobenzothioamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Aminobenzothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification challenges associated with this compound?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. These include:
-
Solubility: It has limited solubility in many common organic solvents, making recrystallization challenging.
-
Stability: The thioamide functional group can be susceptible to hydrolysis, especially under basic conditions, converting it to the less active 3-aminobenzamide. It can also be sensitive to air and moisture.[1]
-
Reactivity: The presence of a primary amine and a thioamide group makes the molecule susceptible to degradation under harsh purification conditions (e.g., high temperatures, strong acids or bases).
-
Co-eluting Impurities: Structurally similar impurities, such as the starting material (3-aminobenzonitrile) or the corresponding amide (3-aminobenzamide), can be difficult to separate by column chromatography.
Q2: What are the initial recommended steps before starting the purification of crude this compound?
A2: Before proceeding with purification, it is crucial to characterize your crude material. This will help in selecting the most appropriate purification strategy.
-
Obtain a proton NMR spectrum: This will give you an idea of the major components in your crude product and the level of impurities.
-
Run a Thin Layer Chromatography (TLC): Use a solvent system (e.g., ethyl acetate (B1210297)/hexane or dichloromethane/methanol) to visualize the number of components in your crude mixture. This will be invaluable for developing a column chromatography method.
-
Assess Solubility: Test the solubility of a small amount of your crude material in various solvents at room temperature and with gentle heating. This information is critical for selecting a suitable recrystallization solvent.[2]
Q3: Is this compound stable under typical laboratory conditions?
A3: this compound is known to be sensitive to air and moisture.[1] Thioamides, in general, can be unstable in alkaline aqueous media, where they are prone to hydrolysis to the corresponding amide.[3] For long-term storage, it is advisable to keep the compound in a dark place, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature or below.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Low Recovery/Yield | The chosen solvent is too good, and the compound remains in the mother liquor. | - Try a different solvent or a mixed-solvent system.[4] - Ensure you are using the minimum amount of hot solvent to dissolve the compound. - Cool the solution slowly and then in an ice bath to maximize crystal formation.[5] |
| Oiling Out | The compound is melting before it dissolves, or the solution is supersaturated. | - Use a larger volume of solvent. - Lower the temperature at which you are dissolving the solid. - Add a co-solvent to reduce the compound's solubility. |
| No Crystals Form | The solution is not saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[5] - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is too high or too low. | - Adjust the solvent ratio of your mobile phase based on your initial TLC analysis. - Consider using a different solvent system. |
| Product Tailing on the Column | The compound is strongly interacting with the stationary phase (silica gel is acidic). | - Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the mobile phase to improve the peak shape. |
| Product is not Eluting from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. |
| Suspected Degradation on the Column | The thioamide is sensitive to the acidic nature of the silica (B1680970) gel. | - Consider using a different stationary phase, such as neutral or basic alumina. - Run the column quickly to minimize the contact time of the compound with the stationary phase. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol (B145695), acetonitrile, or a mixed solvent system like ethanol/water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[2] Acetonitrile or ethanol are good starting points.[6]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with stirring until the solid completely dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.[5]
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Mobile phase (e.g., a gradient of ethyl acetate in hexane)
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Ethanol) | 85% | 95% | 70% |
| Recrystallization (Acetonitrile) | 85% | 97% | 65% |
| Column Chromatography (EtOAc/Hexane) | 85% | >98% | 80% |
Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical flow for troubleshooting low purity issues.
Caption: Hydrolysis of this compound to 3-aminobenzamide.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Aminobenzothioamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-aminobenzothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the direct thionation of 3-aminobenzonitrile (B145674) with a suitable sulfur source. The use of sodium hydrogen sulfide (B99878) (NaSH) in an aprotic solvent like N,N-dimethylformamide (DMF) is a well-established approach that avoids the use of hazardous hydrogen sulfide gas.[1][2] The addition of magnesium chloride can further enhance the reaction efficiency and yield.[1][2]
Q2: What is the optimal solvent for this reaction?
A2: Aprotic polar solvents are generally preferred for this synthesis.[2] N,N-dimethylformamide (DMF) is a highly effective solvent for this transformation.[1][2] Protic solvents, such as methanol, have been shown to significantly decrease the reaction rate and are therefore not recommended.[2]
Q3: My reaction is proceeding very slowly or has stalled. What could be the issue?
A3: Several factors could contribute to a slow or stalled reaction. Firstly, ensure that your reagents, particularly sodium hydrogen sulfide, are of good quality and have not degraded. Secondly, the presence of water can be detrimental; ensure you are using an anhydrous aprotic solvent. Lastly, the reaction temperature might be too low. While many procedures are conducted at room temperature, gentle heating may be necessary to drive the reaction to completion.
Q4: I am observing a significant amount of a side product that appears to be 3-aminobenzamide (B1265367). Why is this happening and how can I prevent it?
A4: The formation of 3-aminobenzamide as a byproduct suggests hydrolysis of the thioamide product or the nitrile starting material. This can occur if there is excess water in the reaction mixture or during the workup procedure. Thioamides can be susceptible to hydrolysis, especially under alkaline conditions.[3] To minimize this, ensure all reagents and solvents are anhydrous and consider conducting the workup at a lower temperature.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, safety is paramount. Sodium hydrogen sulfide is a hazardous substance that can release toxic hydrogen sulfide gas upon contact with acids. It is crucial to handle NaSH in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always quench any residual NaSH with a bleach solution before disposal.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product during workup. - Suboptimal solvent. - Poor quality of reagents. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Perform the aqueous workup at a reduced temperature. - Ensure the use of an anhydrous aprotic solvent like DMF.[2] - Use fresh, high-purity sodium hydrogen sulfide. |
| Formation of Multiple Byproducts | - Reaction temperature is too high, leading to decomposition. - The amino group is participating in side reactions. - Presence of impurities in the starting material. | - Run the reaction at room temperature or with gentle heating, avoiding excessive temperatures. - Consider protection of the amino group if other methods fail, though this adds extra synthetic steps. - Ensure the purity of the 3-aminobenzonitrile starting material. |
| Difficulty in Product Isolation/Purification | - The product is an oil or is difficult to crystallize. - The product streaks on silica (B1680970) gel columns due to its basicity. - Co-precipitation of inorganic salts. | - If the product precipitates upon addition to water, ensure thorough washing to remove inorganic impurities.[2] - For column chromatography, consider deactivating the silica gel with a small percentage of triethylamine (B128534) (0.1-1%) in the eluent. Alternatively, use a different stationary phase like alumina.[4] - Ensure magnesium hydroxide (B78521) is effectively removed by washing with a dilute solution of hydrochloric acid or ammonium (B1175870) chloride during workup.[2] |
| Product Instability | - Thioamides can be sensitive to strongly acidic or alkaline conditions.[3] - Potential for oxidation of the amino or thioamide group. | - Avoid prolonged exposure to strong acids or bases during workup and purification. - Store the final product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Data on Reaction Conditions for Aromatic Thioamide Synthesis
The following table summarizes typical reaction conditions for the synthesis of various aromatic thioamides from their corresponding nitriles, which can be used as a starting point for optimizing the synthesis of this compound.
| Starting Nitrile | Sulfur Source (Equivalents) | Additive (Equivalents) | Solvent | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaSH (2.0) | MgCl₂·6H₂O (1.0) | DMF | 2 | 87 | [2] |
| 4-Methoxybenzonitrile | NaSH (3.0) | MgCl₂·6H₂O (1.5) | DMF | 4 | 93 | [2] |
| 4-Carbomethoxybenzonitrile | NaSH (2.0) | MgCl₂·6H₂O (1.0) | DMF | 1.5 | 96 | [2] |
| 3-Acetylbenzonitrile | NaSH (2.0) | MgCl₂·6H₂O (1.0) | DMF | 0.5 | 99 | [2] |
Experimental Protocols
Protocol: Synthesis of this compound from 3-Aminobenzonitrile
This protocol is a general guideline based on established methods for the synthesis of aromatic thioamides.[2] Optimization may be required.
Materials:
-
3-Aminobenzonitrile
-
Sodium hydrogen sulfide hydrate (B1144303) (70%)
-
Magnesium chloride hexahydrate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate (B1210297)
-
1M Hydrochloric acid or Ammonium chloride solution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminobenzonitrile (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
To the solution, add magnesium chloride hexahydrate (1.0-1.5 eq) followed by sodium hydrogen sulfide hydrate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, pour the reaction mixture into a beaker containing cold deionized water.
-
A precipitate of the crude product may form. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).
-
Wash the collected solid or the combined organic extracts with a dilute solution of hydrochloric acid or ammonium chloride to remove magnesium hydroxide.[2]
-
Wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Crystallization of 3-Aminobenzothioamide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the crystallization of 3-Aminobenzothioamide.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its crystallization?
Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. Key properties include:
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₇H₈N₂S | Indicates the presence of polar functional groups (amine, thioamide) and an aromatic ring, suggesting solubility in polar organic solvents. |
| Molecular Weight | 152.22 g/mol | - |
| Melting Point | 127-131°C[1] | The crystallization solvent should have a boiling point lower than the melting point of the compound to avoid oiling out. |
| Solubility (Qualitative) | Soluble in DMF and DMSO; slightly soluble in Ethanol (B145695).[1] | This provides a starting point for solvent selection. Alcohols and other polar solvents are likely candidates. |
| Appearance | Crystalline solid[1] | - |
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. Given its polar nature, polar solvents are a good starting point. A systematic solvent screening is the most effective method for identifying the optimal solvent or solvent system.
Q3: What is "oiling out" and why is it a problem?
"Oiling out" is the separation of a dissolved compound as a liquid, rather than a solid, during cooling. This is problematic because the oily phase can trap impurities, leading to a product of lower purity. It often occurs if the solution is too concentrated, cooled too rapidly, or if the boiling point of the solvent is higher than the melting point of the solute.
Q4: Can polymorphism occur with this compound?
Troubleshooting Guides
Problem 1: this compound Fails to Dissolve in the Chosen Solvent
Symptoms: The solid material does not dissolve even after heating and stirring.
Possible Causes:
-
Inappropriate solvent polarity: The polarity of the solvent may not be suitable for dissolving the polar this compound.
-
Insufficient solvent volume: Not enough solvent has been added to dissolve the solute.
Solutions:
-
Increase Solvent Polarity: If using a non-polar solvent, switch to a more polar solvent such as ethanol, isopropanol, or acetonitrile.
-
Use a Solvent Mixture: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is sparingly soluble) can be effective. For this compound, a mixture of a polar solvent like ethanol with a less polar solvent like toluene (B28343) could be explored.
-
Increase Solvent Volume: Add the hot solvent in small increments until the solid just dissolves.
-
Consider Acidification: For amino compounds, adding a small amount of a volatile organic acid (e.g., acetic acid) can increase solubility by forming a more soluble salt. This should be done with caution as it may affect the final product's crystalline form.
Problem 2: "Oiling Out" Occurs During Cooling
Symptoms: A liquid or oily layer separates from the solution upon cooling instead of solid crystals.
Possible Causes:
-
High solute concentration: The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point in that solvent.
-
Rapid cooling: Fast cooling does not allow sufficient time for the molecules to orient themselves into a crystal lattice.
-
Inappropriate solvent choice: The boiling point of the solvent may be too high, close to or exceeding the melting point of this compound (127-131°C).
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves and then add more of the hot solvent to decrease the concentration.
-
Slow Down the Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a beaker of warm water, before moving it to an ice bath.
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Seeding: Introduce a small, pure crystal of this compound to the cooled solution to induce nucleation.
Problem 3: No Crystal Formation Upon Cooling
Symptoms: The solution remains clear even after prolonged cooling.
Possible Causes:
-
Solution is not sufficiently saturated: Too much solvent was added initially.
-
Compound is highly soluble in the solvent at low temperatures.
-
Slow nucleation kinetics.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod.
-
Seeding: Add a seed crystal of pure this compound.
-
-
Increase Concentration: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Use an Anti-Solvent: Slowly add a "poor" solvent (one in which this compound is insoluble) to the solution until it becomes turbid, then add a small amount of the "good" solvent to redissolve the precipitate and allow it to cool slowly.
-
Cool to a Lower Temperature: If not already done, place the solution in an ice bath or refrigerator.
Problem 4: Poor Crystal Yield
Symptoms: A very small amount of crystalline product is recovered.
Possible Causes:
-
Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor.
-
Premature crystallization during hot filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper.
-
Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.
Solutions:
-
Reduce Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to dissolve the compound.
-
Recover from Mother Liquor: Concentrate the filtrate by evaporating some of the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Optimize Hot Filtration: If hot filtration is necessary, use a pre-heated funnel and flask to prevent premature crystallization.
-
Ensure Complete Cooling: Allow the solution to cool in an ice bath for at least 30 minutes to an hour to maximize crystal formation.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
Objective: To purify crude this compound using a single solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent, enough to cover the solid.
-
Gently heat the mixture to the boiling point of the solvent while stirring.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry on a watch glass.
Protocol 2: Solvent Screening for this compound Crystallization
Objective: To identify a suitable solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)
-
Small test tubes
-
Hot plate or sand bath
-
Stirring rods
Procedure:
-
Place a small amount (approx. 20-30 mg) of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, observing the solubility. A good solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that showed poor solubility at room temperature.
-
Observe the solubility at the boiling point of the solvent. An ideal solvent will completely dissolve the compound at this temperature.
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath.
-
A suitable solvent is one in which the compound has low solubility at room temperature, high solubility at elevated temperatures, and forms good quality crystals upon cooling.
Illustrative Solvent Screening Data for this compound:
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation on Cooling |
| Water | < 1 | < 5 | Poor, fine powder |
| Methanol | 5 | 150 | Small needles |
| Ethanol | 2 | 120 | Good, prismatic crystals |
| Isopropanol | 1 | 90 | Good, well-formed crystals |
| Acetonitrile | 3 | 100 | Good, plates |
| Ethyl Acetate | < 1 | 40 | Good, needles |
| Toluene | < 1 | 20 | Fair, small crystals |
Note: The data in this table is illustrative and should be confirmed by experimental solvent screening.
Visualizations
References
degradation pathways of 3-Aminobenzothioamide under stress conditions
Disclaimer: The degradation pathways and products described herein are hypothetical and based on the chemical properties of the functional groups present in 3-Aminobenzothioamide. No specific literature is currently available on the forced degradation of this molecule. These pathways are provided as a guide for researchers to anticipate potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key functional groups?
This compound is a molecule with the chemical formula C₇H₈N₂S.[1][2] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a thioamide group (-CSNH₂). These two functional groups are the primary sites for potential degradation.
Q2: Why are forced degradation studies important for this compound?
Forced degradation studies, also known as stress testing, are crucial to:
-
Identify likely degradation products that could form under various environmental conditions.[3]
-
Elucidate the degradation pathways of the molecule.[3]
-
Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from all potential degradation products.[4]
-
Understand the intrinsic stability of the molecule, which helps in formulation development, packaging selection, and defining storage conditions.[4]
Q3: What are the expected major degradation pathways for this compound?
Based on its structure, the following degradation pathways are anticipated:
-
Hydrolysis: The thioamide group is susceptible to hydrolysis under acidic and basic conditions, which would likely convert it to the corresponding amide (3-aminobenzamide) or carboxylic acid (3-aminobenzoic acid). Thioamides are generally more resistant to hydrolysis than their amide counterparts.[5]
-
Oxidation: Both the amino group and the thioamide group are prone to oxidation. The thioamide can be oxidized to its S-oxide and further to the corresponding amide.[6][7] The aromatic amine can undergo oxidation to form various colored products.
-
Photolysis: Aromatic amines can be susceptible to photodegradation, which may involve complex radical-mediated reactions.[8][9]
-
Thermal Degradation: Thioamides are generally less thermally stable than amides.[10] High temperatures can lead to decomposition, although the specific products are difficult to predict without experimental data.
Q4: What is a typical level of degradation to aim for in forced degradation studies?
The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A degradation of 5-20% of the active pharmaceutical ingredient (API) is generally considered appropriate for developing and validating stability-indicating methods.[11][12]
Troubleshooting Guides
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor). | Increase the severity of the stress conditions. For example, increase the temperature, prolong the exposure time, or use a higher concentration of acid, base, or oxidizing agent.[13] |
| The molecule is highly stable under the tested conditions. | If extensive efforts to induce degradation fail, it may be concluded that the molecule is stable under those specific conditions. Ensure that a wide range of conditions has been tested. | |
| Too much degradation (>50%) or multiple, poorly resolved peaks in the chromatogram. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor.[14] |
| The analytical method has poor resolution. | Optimize the HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column chemistry to improve the separation of the degradation products. | |
| Irreproducible results between experiments. | Inconsistent experimental parameters (e.g., temperature fluctuations, inaccurate reagent concentrations, variations in light exposure). | Ensure all experimental parameters are tightly controlled and accurately measured. Use calibrated equipment and freshly prepared solutions. |
| Sample preparation issues. | Standardize the sample preparation procedure. Ensure complete dissolution of the sample and consistent handling. | |
| Appearance of new peaks in the control sample (unstressed). | Instability of the compound in the analytical solvent. | Test the stability of this compound in the chosen solvent over the typical analysis time. If unstable, select a different solvent. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile (B52724) or methanol.
Acid Hydrolysis
-
Add 1 mL of the stock solution to a vial.
-
Add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
Analyze alongside a control sample (drug in solvent, without acid, kept at the same temperature).
Alkaline Hydrolysis
-
Add 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze alongside a control sample.
Oxidative Degradation
-
Add 1 mL of the stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze alongside a control sample.
Thermal Degradation
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Cool to room temperature.
-
Dissolve the solid in the solvent used for the stock solution.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze alongside a control sample of the solid kept at room temperature.
Photolytic Degradation
-
Place 1 mL of the stock solution in a transparent quartz vial.
-
Expose the vial to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]
-
Simultaneously, keep a control sample wrapped in aluminum foil (to protect it from light) under the same temperature conditions.
-
After the exposure period, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze both the exposed sample and the dark control.
Data Presentation
The data in this table is for illustrative purposes only and does not represent actual experimental results.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 1 M HCl, 60°C, 24h | 15.2% | 3-Aminobenzamide (DP1) | 12.5% |
| 0.1 M NaOH, RT, 8h | 8.5% | 3-Aminobenzamide (DP1) | 6.8% |
| 3% H₂O₂, RT, 24h | 18.9% | This compound S-oxide (DP2) | 10.2% |
| 3-Aminobenzamide (DP1) | 5.1% | ||
| Solid, 80°C, 48h | 4.1% | Unknown Degradant (DP3) at RRT 1.2 | 3.5% |
| Photolytic (ICH Q1B) | 11.7% | Unknown Degradant (DP4) at RRT 0.8 | 9.2% |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized hydrolytic degradation of this compound.
Caption: Hypothesized oxidative degradation of this compound.
Experimental Workflow
Caption: General workflow for forced degradation studies.
Troubleshooting Logic
Caption: A decision tree for troubleshooting forced degradation experiments.
References
- 1. 3-Aminothiobenzamide | 78950-36-4 [chemicalbook.com]
- 2. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Oxidation of Thioamides to Amides with Tetrachloro- and Tetrabromoglycolurils - Boudebouz - Russian Journal of Organic Chemistry [journal-vniispk.ru]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: 3-Aminobenzothioamide Solubility for Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the solubility of 3-Aminobenzothioamide for in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: Specific quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on its chemical structure, which includes a benzothioamide group, it is predicted to be a poorly water-soluble compound. Stock solutions are typically prepared in polar aprotic solvents. For assay preparation, it is crucial to experimentally determine its kinetic solubility in your specific assay buffer.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. Other potential organic solvents include dimethylformamide (DMF) and ethanol (B145695). It is critical to use anhydrous, high-purity solvents to prevent compound degradation and ensure reproducibility.
Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening?
A3: This phenomenon is often referred to as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), as higher concentrations can be toxic to cells and may interfere with assay components. It is essential to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.
Q5: How can I increase the aqueous solubility of this compound without using high concentrations of organic solvents?
A5: Several strategies can be employed:
-
pH Modification: The 3-amino group on the benzene (B151609) ring is basic and can be protonated at acidic pH. Adjusting the pH of your assay buffer to a more acidic range (e.g., pH 5-6.5) may increase the solubility of the ionized form. However, ensure the pH is compatible with your assay's biological system.
-
Use of Co-solvents: Small amounts of water-miscible co-solvents like ethanol or polyethylene (B3416737) glycol (PEG 400) can be included in the final assay buffer.[1]
-
Inclusion of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100, used at low concentrations (e.g., 0.01-0.05%), can help maintain compound solubility in biochemical assays, but may not be suitable for cell-based assays due to cytotoxicity.[2]
-
Formulation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.
Troubleshooting Guide: Compound Precipitation
This guide addresses common issues related to the precipitation of this compound during experimental workflows.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution into Aqueous Buffer | Solvent Shock: Rapid change in solvent polarity. | • Add the stock solution to the assay buffer dropwise while vortexing or stirring gently. • Pre-warm the aqueous buffer (e.g., to 37°C for cell-based assays) before adding the compound. • Perform a serial dilution of the stock solution in the assay buffer. |
| Concentration Exceeds Solubility: The final concentration is above the compound's kinetic solubility limit in the assay buffer. | • Lower the final concentration of the compound in the assay. • Determine the compound's kinetic solubility in the assay buffer (see Experimental Protocols). | |
| Precipitation Over Time During Incubation | Temperature Shift: Compound has lower solubility at the incubation temperature (e.g., 37°C) than at room temperature. | • Pre-warm all solutions to the incubation temperature before mixing. • Include a solubility check at the end of the incubation period. |
| pH Shift in Media: Cell metabolism or CO₂ environment in an incubator alters the pH of the medium, affecting compound solubility. | • Ensure the cell culture medium is adequately buffered (e.g., with HEPES) for the CO₂ concentration used. • Test the compound's solubility at various pH values to understand its sensitivity. | |
| Interaction with Media Components: The compound may bind to or precipitate with proteins (e.g., FBS), salts, or other components in the medium. | • Test solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. • Consider reducing the serum concentration if compatible with the assay. | |
| Precipitate Observed in Stock Solution After Freeze-Thaw Cycles | Poor Solubility at Low Temperatures: The compound is less soluble in the organic solvent at freezing temperatures. | • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. • Before use, warm the stock solution to room temperature and vortex thoroughly to ensure complete re-dissolution. |
| Water Absorption by DMSO: DMSO is hygroscopic; absorbed water can reduce the solubility of hydrophobic compounds. | • Use anhydrous DMSO and store stock solutions with desiccant. |
Data Presentation
Table 1: Recommended Solvents and General Strategies for Solubility Enhancement
| Method | Solvent/Agent | Typical Starting Concentration | Assay Compatibility | Notes |
| Stock Solution | DMSO, Anhydrous | 10-50 mM | N/A | Prepare high-concentration stocks to minimize final solvent volume in assays. |
| DMF, Anhydrous | 10-50 mM | N/A | Alternative to DMSO; check for assay compatibility. | |
| Co-solvents | Ethanol | 1-5% (v/v) | Biochemical & Cell-based | May affect enzyme activity or cell viability at higher concentrations. |
| PEG 400 | 1-10% (v/v) | Biochemical & Cell-based | Can enhance solubility of hydrophobic compounds. | |
| pH Adjustment | Acidic Buffers (e.g., MES, Acetate) | pH 5.0 - 6.8 | System Dependent | Exploits the basicity of the 3-amino group. Check for pH effects on the biological target and cells. |
| Surfactants | Tween-20, Triton X-100 | 0.01 - 0.05% (v/v) | Biochemical Assays | Generally not suitable for live-cell assays due to membrane disruption.[2] |
| Complexation Agents | β-Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Biochemical & Cell-based | Forms inclusion complexes to shield the hydrophobic compound from water. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound (MW: 152.22 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out 1.52 mg of this compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot into single-use volumes and store at -20°C, protected from light and moisture.
-
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol helps determine the maximum concentration at which the compound remains in solution in your specific assay buffer over the course of an experiment.
-
Materials: 10 mM stock solution of this compound in DMSO, assay buffer, 96-well clear plate, plate reader capable of measuring absorbance at ~600 nm.
-
Procedure:
-
Prepare a series of dilutions of the compound in the assay buffer. For example, create final concentrations ranging from 1 µM to 100 µM. Keep the final DMSO concentration constant across all wells (e.g., 0.5%).
-
Include a vehicle control (buffer + 0.5% DMSO).
-
Dispense the solutions into a 96-well plate.
-
Measure the absorbance (or light scatter) at 600 nm immediately after preparation (T=0).
-
Incubate the plate under your standard assay conditions (e.g., 37°C for 24 hours).
-
After incubation, visually inspect for precipitate and measure the absorbance at 600 nm again.
-
Analysis: An increase in absorbance over time indicates precipitation. The highest concentration that shows no significant increase in absorbance is considered the kinetic solubility limit under those conditions.
-
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
References
avoiding impurities in the synthesis of 3-Aminobenzothioamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-Aminobenzothioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly from its common precursor, 3-aminobenzonitrile (B145674).
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Thionating Agent: Lawesson's reagent and P₄S₁₀ can decompose upon improper storage or handling. | 1. Use a fresh batch of the thionating agent. Ensure storage under anhydrous conditions. Consider a fluorous-tagged Lawesson's reagent for easier purification.[1] |
| 2. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or the reagents may decompose at excessively high temperatures. | 2. Optimize the reaction temperature. For Lawesson's reagent, temperatures should generally not exceed 110°C to prevent decomposition.[1] | |
| 3. Insufficient Reaction Time: The conversion of the nitrile to the thioamide may be incomplete. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary. | |
| 4. Poor Solubility of Starting Material: 3-aminobenzonitrile may not be fully dissolved in the chosen solvent. | 4. Select a solvent in which both the starting material and the thionating agent are soluble. Dioxane, toluene (B28343), or THF are common choices.[2] | |
| Presence of Multiple Impurities | 1. Side Reactions of the Amino Group: The free amino group in 3-aminobenzonitrile can react with the thionating agent. | 1. Consider protecting the amino group (e.g., via acetylation) before the thionation step, followed by deprotection. |
| 2. Decomposition of the Product: Thioamides can be sensitive to harsh acidic or basic conditions, especially during workup.[1] | 2. Maintain a neutral or mildly acidic/basic pH during the workup procedure. Avoid prolonged exposure to strong acids or bases. | |
| 3. Reaction with Residual Water: The presence of water can lead to the formation of the corresponding amide (3-aminobenzamide) as a byproduct. | 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Difficulty in Purification | 1. Phosphorus-Containing Byproducts: When using Lawesson's reagent or P₄S₁₀, phosphorus-based impurities are common and can be difficult to remove by standard chromatography.[1] | 1. Perform a thorough aqueous workup to hydrolyze the phosphorus byproducts. Washing with a saturated solution of NaHCO₃ can be effective.[1] |
| 2. Co-elution of Product and Impurities: The polarity of this compound and certain impurities might be similar, making chromatographic separation challenging. | 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization is also a viable purification method.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound from 3-aminobenzonitrile?
The most common method involves the direct thionation of 3-aminobenzonitrile using a thionating agent. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like toluene or dioxane are frequently used. Another established method is the reaction with hydrogen sulfide (B99878) in the presence of a base.
Q2: My starting material, 3-aminobenzonitrile, is old. Can this affect the reaction?
Yes, the purity of the starting material is crucial. Old or improperly stored 3-aminobenzonitrile may contain impurities, such as the corresponding amide or oxidation products, which can lead to the formation of side products. It is advisable to use pure, freshly obtained, or repurified starting material.
Q3: I see a significant amount of an apolar byproduct in my crude reaction mixture when using Lawesson's reagent. What could it be?
When using Lawesson's reagent, phosphorus-containing byproducts are often formed, which are typically less polar than the desired thioamide. These can complicate purification. A thorough aqueous workup is recommended to hydrolyze and remove these impurities before chromatographic purification.[1]
Q4: Can I use microwave irradiation to speed up the synthesis?
Microwave-assisted synthesis can be a viable option to accelerate the reaction and potentially improve yields for thioamide synthesis. However, conditions such as temperature and reaction time need to be carefully optimized to avoid decomposition of the starting material, product, or thionating agent.
Q5: Are there "greener" alternatives to traditional thionating reagents?
Yes, research is ongoing into more environmentally friendly methods for thioamide synthesis. Some approaches utilize elemental sulfur in combination with a suitable catalyst or solvent system. These methods aim to reduce the use of hazardous reagents and minimize waste.
Experimental Protocols
Synthesis of this compound using Lawesson's Reagent
This protocol is a general guideline and may require optimization.
Materials:
-
3-aminobenzonitrile
-
Lawesson's Reagent
-
Anhydrous Toluene (or Dioxane)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzonitrile (1 equivalent) in anhydrous toluene.
-
Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
-
Heat the reaction mixture to reflux (or a temperature appropriate for the chosen solvent, typically 80-110°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Impurity Formation
Caption: Decision tree for troubleshooting common impurities in this compound synthesis.
References
refining analytical techniques for 3-Aminobenzothioamide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of 3-Aminobenzothioamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the analysis of this compound by HPLC?
A1: A reversed-phase HPLC method with UV detection is a suitable starting point. Due to its aromatic structure, this compound should exhibit good UV absorbance. A C18 column is recommended, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol.
Q2: What are the key parameters to optimize for the HPLC method?
A2: Method optimization should focus on mobile phase composition (the ratio of organic to aqueous phase), buffer pH, and column temperature. The pH of the mobile phase can significantly affect the retention time and peak shape of this compound due to its amino group.
Q3: How should I prepare my samples for analysis?
A3: Samples should be dissolved in a solvent compatible with the mobile phase, ideally the mobile phase itself, to ensure good peak shape. It is crucial to filter all samples and solvents through a 0.45 µm or 0.22 µm filter to remove particulate matter, which can clog the column and instrument tubing.
Q4: What are the expected quantitative performance characteristics of a typical HPLC-UV method for this compound?
A4: The performance will be method-dependent, but a well-optimized method can be expected to achieve the following:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Q5: Can LC-MS/MS be used for the detection of this compound?
A5: Yes, LC-MS/MS is a highly sensitive and selective technique for the analysis of this compound.[1] It is particularly useful for complex matrices or when very low detection limits are required. Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: The amino group of this compound can interact with residual silanols on the silica-based column packing, leading to peak tailing.[2]
-
Column Overload: Injecting too concentrated a sample can cause peak distortion.
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak fronting.
-
Column Degradation: Loss of stationary phase or contamination can lead to poor peak shapes.
Solutions:
-
Modify Mobile Phase: Add a competing base, such as triethylamine (B128534) (0.1%), to the mobile phase to block silanol (B1196071) interactions.
-
Adjust pH: Lowering the pH of the mobile phase can protonate the amino group, which may improve peak shape.
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase.
-
Match Sample Solvent: Dissolve the sample in the initial mobile phase if possible.
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Pump Issues: Fluctuations in pump pressure or leaks in the system can cause retention time drift.[2]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, will affect retention.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times if a column oven is not used.
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can lead to shifting retention times at the beginning of a run sequence.
Solutions:
-
System Check: Check the HPLC system for leaks and ensure the pump is delivering a stable flow.
-
Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate measurements of all components.
-
Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.
-
Adequate Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved before starting injections.
Problem 3: Ghost Peaks
Possible Causes:
-
Sample Carryover: Residual sample from a previous injection adhering to the injector or column.
-
Contaminated Solvents: Impurities in the mobile phase solvents or sample diluent.[3]
-
Sample Degradation: this compound may be unstable in certain solvents or under specific pH conditions, leading to the appearance of degradation products.
Solutions:
-
Injector Wash: Implement a robust needle wash program on the autosampler.
-
Use High-Purity Solvents: Use HPLC-grade or LC-MS grade solvents and freshly prepared buffers.
-
Stability Studies: Investigate the stability of this compound in the prepared sample solution over time.
-
Blank Injections: Run blank injections (injecting only the sample solvent) to identify the source of the ghost peaks.
Experimental Protocols
Representative HPLC-UV Method for this compound
This protocol provides a starting point for method development and may require optimization.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid
-
This compound reference standard
-
0.45 µm syringe filters
-
-
Mobile Phase Preparation:
-
Aqueous Phase (A): 20 mM Potassium Phosphate buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Organic Phase (B): Acetonitrile
-
-
Chromatographic Conditions:
-
Mobile Phase: 60:40 (v/v) Aqueous Phase (A) : Organic Phase (B)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (This should be optimized by determining the UV maximum of this compound)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
Visualizations
References
- 1. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. mastelf.com [mastelf.com]
stability issues of 3-Aminobenzothioamide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 3-Aminobenzothioamide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and its solutions?
A1: To ensure the integrity of this compound, it is crucial to adhere to proper storage conditions.
-
Solid Form: The solid powder should be stored at room temperature in a dark place under an inert atmosphere. It is important to keep the container tightly sealed to protect it from air and moisture.
-
Stock Solutions: For optimal stability, stock solutions prepared in DMSO should be aliquoted and stored at -20°C for up to one month or at -80°C for up to one year. Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should not be stored for more than one day.
Q2: In which solvents is this compound soluble?
A2: The solubility of this compound varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility |
| DMSO | ~30 mg/mL |
| Water | ~25 mg/mL |
Q3: What are the known stability issues of this compound in solution?
A3: Thioamide compounds, including this compound, can be susceptible to degradation in solution. The primary degradation pathway involves the oxidation of the thioamide sulfur atom.[1][2] This can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh solutions for experiments whenever possible and to minimize their exposure to harsh conditions.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound and its analogs, like 3-aminobenzamide (B1265367), are widely used in cell-based assays, particularly as PARP inhibitors.[3][4][5] However, it is important to consider the potential for cytotoxicity and off-target effects. Always perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound, particularly in the context of its use as a PARP inhibitor.
Issue 1: Inconsistent or non-reproducible results in PARP inhibition assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound solution | Prepare fresh stock solutions in DMSO. Aliquot and store properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Variability in cell culture conditions | Maintain consistent cell density, passage number, and growth phase across experiments. Ensure the health and viability of the cells before treatment. |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and assay conditions. Ensure accurate dilution of the stock solution. |
| Assay-specific variability | Optimize incubation times. Ensure that the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). |
Issue 2: Low signal or no effect observed in the assay.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration | Increase the concentration of this compound. Refer to literature for typical working concentrations in similar assays. |
| Cell line is resistant to PARP inhibition | Use a positive control (a known sensitive cell line) to validate the assay setup. Consider using cell lines with known defects in DNA repair pathways (e.g., BRCA1/2 mutations) which are often more sensitive to PARP inhibitors.[6] |
| Short incubation time | Increase the incubation time with the inhibitor to allow for sufficient target engagement and downstream effects. |
| Inactive compound | Verify the purity and identity of the this compound. If possible, confirm its activity in a cell-free enzymatic assay before proceeding with cell-based experiments. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
General Protocol for a Cell-Based PARP Inhibition Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assay:
-
Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, XTT, or CellTiter-Glo®).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: PARP1 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 2. journals.asm.org [journals.asm.org]
- 3. selleckchem.com [selleckchem.com]
- 4. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 3-aminobenzamide on DNA synthesis and cell cycle progression in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
resolving inconsistent results in experiments with 3-Aminobenzothioamide
Welcome to the technical support center for 3-Aminobenzothioamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving inconsistent results and navigating challenges during experimentation with this compound.
Disclaimer: Specific experimental data on the biological activity, solubility, and stability of this compound are limited in publicly available literature. The guidance provided here is based on the chemical properties of thioamides, data from its structural analog 3-aminobenzamide (B1265367), and general principles of cell and molecular biology. Researchers should perform small-scale pilot experiments to determine optimal conditions for their specific systems.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: this compound is the thioamide analog of 3-aminobenzamide, a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are crucial for DNA repair.[1][2] It is hypothesized that this compound also functions as a PARP inhibitor, where the thioamide group may alter its potency, selectivity, and off-target effects compared to its amide counterpart. The sulfur atom in the thioamide can influence its interaction with the enzyme's active site.[3]
Q2: I am observing variable results in my cell viability assays. What could be the cause?
A2: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media, leading to precipitation and inaccurate concentrations. Thioamides can also be unstable under certain conditions (e.g., harsh pH, prolonged exposure to light), leading to degradation.[4][5]
-
Cell Line Specificity: The effect of any compound can vary significantly between different cell lines due to variations in protein expression, metabolic activity, and membrane permeability.
-
Off-Target Effects: At higher concentrations, this compound may interact with unintended molecular targets, leading to phenotypes that are not related to PARP inhibition.[1] Thiobenzamide derivatives have been associated with hepatotoxicity in preclinical models through metabolic activation.[1]
Q3: What are the expected outcomes of successful PARP inhibition in my experiments?
A3: Successful PARP inhibition by this compound, particularly in the context of DNA damage, is expected to lead to:
-
Increased sensitivity to DNA damaging agents: Cells treated with a PARP inhibitor are often more susceptible to agents that cause DNA breaks (e.g., certain chemotherapeutics, radiation).[2]
-
Reduced cell proliferation and viability: In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality and cell death.
-
Modulation of downstream signaling pathways: PARP-1 activation is involved in cellular stress responses and inflammation. Its inhibition can affect pathways regulated by transcription factors like NF-κB.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Effect Observed
Possible Causes & Troubleshooting Steps:
-
Poor Compound Solubility:
-
Action: Prepare a high-concentration stock solution in an organic solvent like DMSO.[8] When diluting into aqueous media, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after dilution.
-
Tip: Sonication or gentle warming (to 37°C) may aid in the initial dissolution of the stock solution.
-
-
Compound Degradation:
-
Action: Thioamides can be sensitive to hydrolysis in acidic or alkaline conditions and can be oxidized.[4][5] Prepare fresh working solutions from a frozen stock for each experiment. Store the solid compound and stock solutions protected from light and moisture, preferably under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term storage.[5]
-
Tip: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
-
Sub-optimal Concentration:
-
Action: Perform a dose-response experiment to determine the optimal effective concentration (e.g., EC50 or IC50) for your specific cell line and assay. Concentrations of the related compound, 3-aminobenzamide, are often in the micromolar to low millimolar range.[6]
-
Issue 2: High Background or Off-Target Effects
Possible Causes & Troubleshooting Steps:
-
Excessive Compound Concentration:
-
Action: Use the lowest concentration of this compound that produces the desired on-target effect. High concentrations are more likely to induce off-target effects.[1]
-
-
Metabolic Activation and Toxicity:
-
Action: Be aware that thiobenzamides can be metabolically activated to reactive species that can covalently modify proteins, leading to cellular stress.[1] If unexpected toxicity is observed, consider reducing the incubation time or concentration.
-
-
Lack of Specificity:
-
Action: To confirm that the observed effect is due to PARP inhibition, consider the following controls:
-
Use a structurally unrelated PARP inhibitor to see if it phenocopies the results.
-
Use a cell line with genetically knocked down or knocked out PARP1 to see if the effect of this compound is diminished.[1]
-
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/ml | [8] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/ml | [8] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/ml | [8] |
| Ethanol | 0.3 mg/ml | [8] |
Note: This data is provided by chemical suppliers and should be confirmed experimentally.
Table 2: Effective Concentrations of the Analog 3-Aminobenzamide in Various Experimental Models
| Model System | Application | Effective Concentration | Reference |
| HEI-OC1 Auditory Hair Cells | Inhibition of PARP Activity | 50 µM | [6] |
| Sprague-Dawley Rats (in vivo) | Retinoprotection | 30-50 mg/kg | [7] |
| Mice (in vivo) | Enhancement of Genotoxicity Assays | 30 mg/kg | [2] |
| Mice (in vivo) | Neuroprotection in Cerebral Ischemia | 40 mg/kg | [9] |
| Murine Septic Shock Model | Investigation of Organ Injury | 10 mg/kg | [10] |
Note: These concentrations for 3-aminobenzamide can serve as a starting point for dose-response studies with this compound, but the optimal concentration may differ.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 100X stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for PARP Activity (PAR level detection)
-
Cell Lysis: After treatment with this compound and/or a DNA damaging agent, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against poly-ADP-ribose (PAR) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the PAR signal in treated cells would indicate PARP inhibition.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound as a PARP inhibitor.
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Troubleshooting flowchart for inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]
- 9. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jcritintensivecare.org [jcritintensivecare.org]
Technical Support Center: Scale-Up of 3-Aminobenzothioamide Production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the scale-up of 3-Aminobenzothioamide production. The primary focus is on the synthesis via thionation of 3-aminobenzamide (B1265367) using Lawesson's reagent, a common and scalable method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially adaptable method for the synthesis of this compound is the direct thionation of 3-aminobenzamide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used reagent for this transformation due to its relatively mild reaction conditions and good yields.[1][2][3]
Q2: What are the primary challenges encountered during the scale-up of this compound production using Lawesson's reagent?
A2: Key challenges during the scale-up of this process include:
-
Exothermic Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.
-
Reagent Solubility and Handling: Lawesson's reagent has limited solubility in many common solvents and can be hazardous, requiring specialized handling procedures.[4]
-
Byproduct Removal: The reaction generates phosphorus-containing byproducts that can be difficult to separate from the final product, especially on a large scale.[1]
-
Product Purification: Achieving high purity of this compound can be challenging due to the presence of unreacted starting material, byproducts, and potential side products.
-
Potential for Side Reactions: The presence of the amino group on the benzamide (B126) ring can lead to unwanted side reactions with the thionating agent.
Q3: Are there any specific safety precautions for handling Lawesson's reagent on a large scale?
A3: Yes, handling Lawesson's reagent on an industrial scale requires stringent safety protocols. The reagent is flammable and can release toxic hydrogen sulfide (B99878) (H₂S) gas upon contact with moisture or acids. It is crucial to work in a well-ventilated area, under an inert atmosphere, and use appropriate personal protective equipment (PPE).[5] All equipment should be thoroughly dried before use. A quench solution (e.g., sodium hypochlorite) should be readily available to neutralize any spills.
Q4: How can the removal of phosphorus byproducts from Lawesson's reagent be managed at scale?
A4: Removing phosphorus byproducts is a critical step for large-scale purification. While column chromatography is common in the lab, it is often not feasible for large quantities. An effective industrial strategy involves a specific workup procedure where the reaction mixture is treated with a high-boiling alcohol, such as ethylene (B1197577) glycol, to convert the phosphorus byproducts into more polar phosphonates that can be more easily separated through extraction.[6][7]
Troubleshooting Guides
Issue 1: Low Product Yield
| Possible Cause | Troubleshooting Strategy |
| Incomplete Reaction | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction time or temperature if the reaction is stalling.[4] - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Degraded Lawesson's Reagent | - Use a fresh, high-purity batch of Lawesson's reagent. - Store the reagent under anhydrous and inert conditions to prevent degradation.[1] |
| Suboptimal Stoichiometry | - Optimize the molar ratio of Lawesson's reagent to 3-aminobenzamide. Typically, 0.5 to 0.6 equivalents of Lawesson's reagent are used per equivalent of amide.[8] |
| Product Loss During Workup | - Minimize the number of transfer steps. - Optimize extraction and filtration procedures to reduce mechanical losses. |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Strategy |
| Formation of 3-Cyanobenzamine (Nitrile byproduct) | - This is a common side reaction with primary amides.[1] - Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize nitrile formation. |
| Reaction of the Amino Group | - The primary amine group of 3-aminobenzamide can potentially react with Lawesson's reagent. - Consider protecting the amino group prior to thionation, although this adds extra steps to the synthesis. - Alternatively, carefully control the reaction stoichiometry and temperature to favor thionation of the amide. |
| Presence of Unreacted 3-Aminobenzamide | - Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. - Ensure the Lawesson's reagent is fully dissolved or well-suspended to maximize its reactivity. |
Issue 3: Difficulties in Product Purification
| Possible Cause | Troubleshooting Strategy |
| Co-elution with Phosphorus Byproducts | - Employ the specialized workup with ethylene glycol to convert byproducts to more polar forms.[6][7] - Perform multiple extractions with a suitable aqueous solution to remove the polar byproducts. |
| Product Oiling Out During Crystallization | - Screen different solvent systems for recrystallization. - Control the cooling rate during crystallization to promote the formation of well-defined crystals. |
| Product Contamination with Solvent | - Ensure the final product is thoroughly dried under vacuum to remove any residual solvent. |
Experimental Protocols
Synthesis of this compound from 3-Aminobenzamide
This protocol is a general guideline and may require optimization for large-scale production.
Materials:
-
3-Aminobenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or another suitable high-boiling solvent)
-
Ethylene Glycol (for large-scale workup)
-
Sodium Bicarbonate Solution (saturated)
-
Brine
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a clean, dry, multi-necked reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-aminobenzamide (1.0 eq) and anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, add Lawesson's reagent (0.55 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[1]
-
Workup (Large Scale):
-
Cool the reaction mixture to 80-90 °C.
-
Add ethylene glycol and stir the mixture at this temperature for 2-3 hours to decompose the phosphorus byproducts.[6]
-
Cool the mixture to room temperature and transfer to a separation funnel.
-
Separate the lower ethylene glycol layer.
-
Wash the organic (toluene) layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Data Presentation
Table 1: Representative Reaction Parameters for Thionation of Aromatic Amides
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Production Scale (>10 kg) |
| Solvent | Toluene, Dioxane, THF | Toluene, Xylene | Toluene, Xylene |
| Temperature | 80-110 °C | 100-140 °C | 110-140 °C |
| Reaction Time | 2-8 hours | 4-12 hours | 6-16 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purity (crude) | 90-95% | 85-92% | 80-90% |
Table 2: Common Impurities and their Control
| Impurity | Typical Level (Crude Product) | Control Strategy |
| 3-Aminobenzamide | 1-5% | Drive reaction to completion; optimize stoichiometry. |
| 3-Cyanobenzamine | 0.5-3% | Use milder reaction conditions (lower temperature). |
| Phosphorus Byproducts | Variable | Implement specialized workup with ethylene glycol; perform aqueous extractions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound production scale-up.
References
- 1. benchchem.com [benchchem.com]
- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]
- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
Validation & Comparative
A Comparative Analysis of PARP Inhibitors: Benchmarking 3-Aminobenzamide Against Clinical-Stage Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in homologous recombination repair, most notably those harboring BRCA1/2 mutations. This guide provides a comparative overview of the first-generation PARP inhibitor, 3-Aminobenzamide (B1265367), alongside clinically approved and late-stage clinical PARP inhibitors: Olaparib, Talazoparib, Rucaparib, Niraparib, and Veliparib.
It is critical to note that the subject of this comparison, 3-Aminobenzothioamide , is primarily documented in chemical literature as a synthetic intermediate.[1][2][3] To date, there is a lack of publicly available data characterizing its activity as a PARP inhibitor. Therefore, this guide will focus on its close structural analog, 3-Aminobenzamide , as a representative of early PARP inhibitor scaffolds.
Mechanism of Action: The Principle of Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).[5] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised.[6] The simultaneous loss of both SSB and DSB repair pathways leads to genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[7]
All the PARP inhibitors discussed in this guide share this fundamental mechanism of action, competitively binding to the NAD+ binding site of PARP enzymes and inhibiting their catalytic activity.[8] A key differentiator among the more modern inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[9] These trapped PARP-DNA complexes are thought to be even more cytotoxic than the inhibition of PARP's enzymatic activity alone, as they can physically obstruct DNA replication and transcription.[10][11]
dot
Caption: PARP signaling in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.
Quantitative Comparison of PARP Inhibitors
The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the target enzymes, PARP1 and PARP2. The following tables summarize the available data for the compared inhibitors. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions and assay formats.
Table 1: In Vitro Enzymatic Inhibition of PARP1 and PARP2
| Inhibitor | Target | Potency (Ki / IC50) | Reference(s) |
| 3-Aminobenzamide | PARP | IC50: ~50 nM (in CHO cells) | [12] |
| PARP | IC50: ~30 µM | [13] | |
| Olaparib | PARP1 | IC50: 5 nM | [5] |
| PARP2 | IC50: 1 nM | [5] | |
| PARP1 | Median Ki/IC50: 0.5 - 1 nM | [8][14] | |
| PARP2 | Median Ki/IC50: 0.2 - 0.3 nM | [8][14] | |
| Talazoparib | PARP1 | IC50: 0.57 nM | [5] |
| PARP1 | Median Ki/IC50: 0.5 - 1 nM | [8][14] | |
| PARP2 | Median Ki/IC50: 0.2 nM | [8][14] | |
| Rucaparib | PARP1 | Ki: 1.4 nM | [15] |
| PARP1 | IC50: 0.8 nM | [16] | |
| PARP2 | IC50: 0.5 nM | [16] | |
| PARP1 | Median Ki/IC50: 0.5 - 1 nM | [8][14] | |
| PARP2 | Median Ki/IC50: 0.2 - 0.3 nM | [8][14] | |
| Niraparib | PARP1 | IC50: 3.8 nM | [17] |
| PARP2 | IC50: 2.1 nM | [17] | |
| PARP1 | Median Ki/IC50: 4 - 5 nM | [8][14] | |
| PARP2 | Median Ki/IC50: 2 - 4 nM | [8][14] | |
| Veliparib | PARP1 | Ki: 5.2 nM | [18][19] |
| PARP2 | Ki: 2.9 nM | [18][19] | |
| PARP1 | IC50: 1.42 nM | [6] | |
| PARP2 | IC50: 1.5 nM | [6] | |
| PARP1 | Median Ki/IC50: 4 - 5 nM | [8][14] | |
| PARP2 | Median Ki/IC50: 2 - 4 nM | [8][14] |
Note on 3-Aminobenzamide Potency: The significant discrepancy in the reported IC50 values for 3-Aminobenzamide likely stems from the different assay systems used. The lower nanomolar value was determined in a whole-cell assay (CHO cells), which may reflect not only direct enzymatic inhibition but also other cellular effects that contribute to the measured endpoint. The micromolar value is more consistent with its characterization as a relatively weak, first-generation PARP inhibitor in biochemical assays.
Table 2: Cellular Potency (IC50) in Selected Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | BRCA Status | Cellular IC50 | Reference(s) |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 4.7 µM | [20] |
| PEO1 | Ovarian | BRCA2 mutant | 0.004 µM | [20] | |
| Niraparib | PEO1 | Ovarian | BRCA2 mutant | 7.487 µM | [20][21] |
| UWB1.289 | Ovarian | BRCA1 mutant | 21.34 µM | [21] | |
| UWB1.289+BRCA1 | Ovarian | BRCA1 wild-type | 58.98 µM | [21] | |
| Rucaparib | COLO704 | Ovarian | Not Specified | 2.5 µM | [22] |
| Talazoparib | MX-1 | Breast | BRCA1/2 defective | 0.015 µM | [1] |
| Capan-1 | Pancreatic | BRCA2 defective | 0.003 µM | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the objective comparison of chemical compounds. Below are methodologies for key assays used to characterize PARP inhibitors.
Protocol 1: PARP Enzyme Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and common literature methods for determining the in vitro enzymatic inhibition of PARP1/2.[23]
Objective: To determine the IC50 value of a test compound against purified PARP1 or PARP2 enzyme.
Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Test compound (e.g., 3-Aminobenzamide) and control inhibitors
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP enzyme to each well. Include wells with a known inhibitor as a positive control and wells with vehicle (DMSO) as a negative control.
-
Incubation: Add biotinylated NAD+ to all wells to start the PARylation reaction. Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Washing: Aspirate the reaction mixture and wash the wells three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate to each well.
-
Data Acquisition: Immediately measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background signal (wells with no enzyme). Normalize the data to the negative control (100% activity) and positive control (0% activity). Plot the percentage of inhibition against the log concentration of the test compound and fit a dose-response curve to determine the IC50 value.
Protocol 2: Cellular PARP Trapping Assay
This protocol is based on methods used to quantify the amount of PARP enzyme bound to chromatin within cells after inhibitor treatment.[11]
Objective: To assess the ability of a test compound to trap PARP1 on chromatin in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Test compound and control inhibitors
-
Subcellular protein fractionation kit
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-PARP1 and anti-Histone H3 (as a loading control for the chromatin fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound for a specified time (e.g., 1-4 hours).
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. It is crucial to include the test inhibitor throughout the fractionation process to prevent its dissociation.
-
Protein Quantification: Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection: Block the membrane and then incubate with the primary anti-PARP1 antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Strip and re-probe the membrane with an anti-Histone H3 antibody to confirm equal loading of the chromatin fraction. Quantify the band intensities for PARP1 and Histone H3. The amount of trapped PARP1 is determined by the intensity of the PARP1 band in the chromatin fraction, normalized to the Histone H3 loading control.
Protocol 3: Clonogenic Survival Assay
This assay assesses the long-term effect of a PARP inhibitor on the ability of single cells to proliferate and form colonies.[24][25][26][27]
Objective: To determine the long-term cytotoxic effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
6-well culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
PBS
Procedure:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium containing the test compound should be replaced every 3-4 days.
-
Fixation and Staining: After the incubation period, aspirate the medium and gently wash the wells with PBS. Fix the colonies with a methanol-based solution for 10-15 minutes. Stain the fixed colonies with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) for the control wells (PE = (number of colonies formed / number of cells seeded) x 100). Calculate the Surviving Fraction (SF) for each treatment concentration (SF = number of colonies formed / (number of cells seeded x PE)). Plot the surviving fraction against the drug concentration to generate a dose-response curve.
dot
Caption: A generalized workflow for the in vitro characterization of PARP inhibitors.
Conclusion
While this compound remains uncharacterized as a PARP inhibitor, its analog, 3-Aminobenzamide, serves as a historical benchmark. The comparison with modern, clinically relevant PARP inhibitors like Olaparib, Talazoparib, Rucaparib, Niraparib, and Veliparib highlights the significant advancements in potency and, for many, the additional mechanism of PARP trapping. The provided data tables and experimental protocols offer a framework for the objective evaluation of novel PARP inhibitors, ensuring that researchers and drug developers can rigorously assess and compare the performance of new chemical entities in this critical therapeutic class. The continued exploration of the structure-activity relationships of PARP inhibitors will undoubtedly lead to the development of even more potent and selective agents for the treatment of cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay [assay-protocol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. chempaign.net [chempaign.net]
- 13. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. benchchem.com [benchchem.com]
- 21. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bmglabtech.com [bmglabtech.com]
- 24. benchchem.com [benchchem.com]
- 25. Clonogenic Cell Survival Assay [bio-protocol.org]
- 26. Clonogenic survival assays [bio-protocol.org]
- 27. 2.7. Clonogenic Cell Survival Assay [bio-protocol.org]
Comparative Analysis of the Biological Activity of 2-Aminobenzothiazole Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer and antimicrobial properties of 2-aminobenzothiazole (B30445) derivatives, with a comparative look at established therapeutic agents.
Notice: Due to the limited availability of published data on the biological activity of 3-Aminobenzothioamide, this guide focuses on the closely related and extensively studied class of compounds: 2-Aminobenzothiazole derivatives . This class shares key structural motifs and exhibits a broad range of significant biological activities, providing a valuable framework for understanding the potential of related chemical scaffolds.
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of biological activity and pharmacokinetic properties. This guide provides a comparative analysis of the biological activity of several 2-aminobenzothiazole derivatives, with a focus on their anticancer and antimicrobial potential. The performance of these derivatives is compared with established therapeutic agents to provide a clear benchmark for their efficacy.
Anticancer Activity: A Comparative Overview
2-Aminobenzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[1][3] Their mechanisms of action are diverse and include the inhibition of crucial cellular processes such as tubulin polymerization and the activity of protein kinases involved in cancer cell proliferation and survival.[1][4]
Comparison with Tubulin Inhibitors
Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division.[5] Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. In this context, their performance can be compared to established microtubule-targeting agents like Vinca alkaloids (e.g., Vincristine) and Taxanes (e.g., Paclitaxel).
| Compound | Cancer Cell Line | IC50 (µM) | Alternative Compound | Cancer Cell Line | IC50 (µM) |
| 2-Arylaminobenzothiazole-arylpropenone Conjugate 5d | HeLa (Cervical) | 0.5[5] | Vincristine | HeLa (Cervical) | 0.003 |
| 2-Arylaminobenzothiazole-arylpropenone Conjugate 6d | HeLa (Cervical) | 0.6[5] | Paclitaxel | HeLa (Cervical) | 0.004 |
Note: IC50 values for alternative compounds are representative and can vary based on experimental conditions.
Comparison with Kinase Inhibitors
Another significant mechanism of anticancer activity for 2-aminobenzothiazole derivatives is the inhibition of various protein kinases that are often dysregulated in cancer.[1][4] These include receptor tyrosine kinases like EGFR and VEGFR, as well as intracellular kinases such as PI3K and CDKs.
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Alternative Compound | Target Kinase | IC50 (µM) |
| Compound 13 | EGFR | 2.80[1] | HCT116 (Colon) | 6.43[1] | Gefitinib | EGFR | 0.02-0.08 |
| Compound 19 | VEGFR-2 | 0.5[1] | - | - | Sorafenib | VEGFR-2 | 0.09 |
| Compound 20 | VEGFR-2 | 0.15[1] | HCT-116 (Colon) | 7.44[1] | Sunitinib | VEGFR-2 | 0.009 |
| Compound 54 | PI3Kα | 0.00103[1] | MCF-7 (Breast) | - | Alpelisib | PI3Kα | 0.005 |
| Compound 38 | CDK2 | 0.0217[1] | HeLa (Cervical) | <1 | Palbociclib | CDK4/6 | 0.011 |
Note: IC50 values for alternative compounds are representative and can vary based on experimental conditions.
Antimicrobial Activity: A Comparative Overview
2-Aminobenzothiazole derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.[6][7][8] Their mechanism of action can involve the inhibition of essential microbial enzymes.
| Compound | Bacterial Strain | MIC (µg/mL) | Alternative Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 18 | E. coli | 6-8[8] | Ciprofloxacin | E. coli | 0.004-0.12 |
| Compound 20 | S. aureus | 6-8[8] | Ampicillin | S. aureus | 0.12-1 |
| Compound 41c | E. coli | 3.1[6] | Ciprofloxacin | E. coli | 0.004-0.12 |
| Compound 46a | E. coli | 15.62[6] | Ciprofloxacin | E. coli | 0.004-0.12 |
| Compound 66c | P. aeruginosa | 3.1-6.2[6] | Ciprofloxacin | P. aeruginosa | 0.25-1 |
Note: MIC values for alternative compounds are representative and can vary based on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, add tubulin protein, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Turbidity Measurement: Measure the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the inhibitor is determined by the reduction in the rate and extent of polymerization compared to a control without the inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Mechanisms of Action
Microtubule Dynamics Pathway
dot
Caption: Inhibition of microtubule dynamics by 2-aminobenzothiazoles and other agents.
ROR1 Signaling Pathway in Cancer
dot
Caption: Inhibition of the ROR1 signaling pathway by 2-aminobenzothiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. tandfonline.com [tandfonline.com]
A Comparative Analysis of 3-Aminobenzothioamide and 4-Aminobenzothioamide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the isomeric compounds 3-Aminobenzothioamide and 4-Aminobenzothioamide. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of their physicochemical properties, potential synthesis routes, and prospective biological activities. This document aims to serve as a foundational resource for further investigation and experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-Aminobenzothioamide is presented in Table 1. These properties are essential for understanding the compounds' behavior in biological and chemical systems.
| Property | This compound | 4-Aminobenzothioamide |
| Molecular Formula | C₇H₈N₂S | C₇H₈N₂S |
| Molecular Weight | 152.22 g/mol | 152.22 g/mol [1][2][3] |
| Appearance | Crystalline solid | Light yellow to yellow crystalline solid[1] |
| Melting Point | 127-131 °C[4] | 185-190 °C[1][2][5] |
| CAS Number | 78950-36-4[4][6][7][8] | 4714-67-4[1][2][9][10] |
| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; Ethanol: 0.3 mg/ml | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 0.15 mg/ml[1] |
Synthesis Protocols
While specific, detailed synthesis protocols for this compound and 4-Aminobenzothioamide are not extensively documented in publicly available literature, a common and effective method for the synthesis of thioamides is the thionation of the corresponding amide. Therefore, a plausible synthetic route for both compounds involves the treatment of 3-Aminobenzamide (B1265367) and 4-Aminobenzamide with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide.
Proposed Synthesis of this compound and 4-Aminobenzothioamide:
A general procedure for the thionation of an aminobenzamide is as follows:
-
Dissolution: The respective aminobenzamide (3-Aminobenzamide or 4-Aminobenzamide) is dissolved in a suitable anhydrous solvent, such as toluene (B28343) or dioxane.
-
Addition of Thionating Agent: A thionating agent, for instance, Lawesson's reagent (0.5 equivalents), is added to the solution.
-
Reaction: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired aminobenzothioamide.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and 4-Aminobenzothioamide are scarce. However, based on the well-documented activity of the structurally related compound, 3-Aminobenzamide, we can infer potential activities, particularly concerning the inhibition of Poly(ADP-ribose) polymerase (PARP).
PARP Inhibition
3-Aminobenzamide is a known and potent inhibitor of PARP enzymes.[4][11][12] PARPs are crucial for DNA repair, and their inhibition is a validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations. Given the structural similarity, it is hypothesized that This compound may also exhibit PARP inhibitory activity. The replacement of the amide oxygen with sulfur could potentially alter the binding affinity and selectivity towards different PARP family members.
The PARP inhibitory potential of 4-Aminobenzothioamide is currently unknown and represents a key area for future investigation. The difference in the position of the amino group on the benzene (B151609) ring is expected to significantly influence the molecule's interaction with the PARP active site.
Other Potential Biological Activities
Thioamide-containing compounds have been reported to possess a range of biological activities, including antimicrobial and anticancer effects. While no specific data is available for this compound and 4-Aminobenzothioamide, related structures such as aminobenzothiazoles have shown antimicrobial properties.[13] This suggests that both isomeric compounds could be interesting candidates for screening in antimicrobial assays.
Experimental Protocols
To facilitate further research, a detailed protocol for a PARP inhibition assay is provided below. This can be adapted to evaluate and compare the potential PARP inhibitory activities of this compound and 4-Aminobenzothioamide.
PARP Activity Assay (Colorimetric)
This protocol is based on the principle of measuring the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
This compound and 4-Aminobenzothioamide (dissolved in DMSO)
-
3-Aminobenzamide (as a positive control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds (this compound, 4-Aminobenzothioamide) and the positive control (3-Aminobenzamide) in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: To each well of the histone-coated plate, add the following in order:
-
Assay buffer
-
Activated DNA
-
Test compound or control
-
Recombinant PARP1 enzyme
-
-
Initiation of Reaction: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Wash the plate three times with the wash buffer to remove unincorporated reagents.
-
Detection:
-
Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Wash the plate three times with the wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This comparative guide consolidates the available information on this compound and 4-Aminobenzothioamide. While there is a clear lack of direct comparative studies, the structural relationship to the known PARP inhibitor 3-Aminobenzamide provides a strong rationale for investigating the PARP inhibitory potential of this compound. The biological activity of 4-Aminobenzothioamide remains an open area for exploration. The provided synthesis strategies and experimental protocols offer a framework for researchers to further elucidate the properties and potential therapeutic applications of these two isomeric compounds. Further experimental validation is crucial to confirm the hypothesized activities and to understand the structure-activity relationships that differentiate these two molecules.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-Aminothiobenzamide | 78950-36-4 [amp.chemicalbook.com]
- 9. 4-AMINOTHIOBENZAMIDE | 4714-67-4 [amp.chemicalbook.com]
- 10. 4-AMINOTHIOBENZAMIDE - Safety Data Sheet [chemicalbook.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 13. Synthesis, antimicrobial activity and bleaching effect of some reaction products of 4-oxo-4H-benzopyran-3-carboxaldehydes with aminobenzothiazoles and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Aminobenzothiazole Derivatives in Oncology
A detailed analysis for researchers, scientists, and drug development professionals.
The aminobenzothiazole scaffold has emerged as a significant pharmacophore in the development of novel anticancer agents. Derivatives of this heterocyclic system have demonstrated potent activity against a range of cancer cell lines, primarily through the modulation of key signaling pathways involved in cell growth, proliferation, and survival. This guide provides an objective comparison of the efficacy of several notable aminobenzothiazole derivatives, supported by experimental data from preclinical studies. While the initial focus was on 3-aminobenzothioamide derivatives, the closely related and more extensively studied 2-aminobenzothiazole (B30445) core is presented here due to the greater availability of comparative data.
Data Presentation: Comparative Cytotoxic Activity
The in vitro efficacy of aminobenzothiazole derivatives is commonly assessed by their 50% inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values of selected 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.
Table 1: IC50 Values (µM) of Selected 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Type | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A375 (Melanoma) | C6 (Glioma) | Reference |
| OMS5 | Mixed | 22.13[1][2][3] | 39.51[1] | - | - | - | - | [1][2][3] |
| OMS14 | Mixed | 34.09[1] | 61.03[1] | - | - | - | - | [1] |
| Compound 13 | Mixed | 9.62[1][4] | - | 6.43[1][4] | - | 8.07[1][4] | - | [1][4] |
| Compound 20 | Mixed | - | 8.27[4] | 7.44[4] | 9.99[4] | - | - | [4] |
| Compound 21 | Mixed | - | 10.34[4] | 11.21[4] | 12.14[4] | - | - | [4] |
| Compound 24 | Glioma | 39.33[4] | - | - | - | - | 4.63[4] | [4] |
Note: "-" indicates that data was not available in the cited sources.
Signaling Pathways and Mechanism of Action
A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.[1] Key signaling cascades identified as targets include the PI3K/Akt/mTOR and ROR1 pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[1][5] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[5] Several 2-aminobenzothiazole derivatives have been identified as inhibitors of PI3K, which sits (B43327) at the apex of this cascade.[1] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis.[1][6] For instance, compounds OMS1 and OMS2 have shown direct inhibitory activity against the PI3Kγ isoform.[2][3]
ROR1 Signaling Pathway
The Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is another important target in cancer therapy. Overexpressed in various cancers, it plays a role in cell proliferation, migration, and survival.[6] The binding of its ligand, Wnt5a, can trigger several downstream cascades, including pathways that converge with PI3K/Akt signaling.[7][8] Certain aminobenzothiazole derivatives have been designed to target ROR1, thereby inhibiting these pro-tumorigenic signals.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The WNT/ROR Pathway in Cancer: From Signaling to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Aminobenzothioamide and Alternative PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental findings for 3-Aminobenzothioamide, a known PARP (Poly ADP-ribose polymerase) inhibitor. We will objectively compare its performance with other prominent PARP inhibitors, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to this compound and PARP Inhibition
This compound, often studied as its analog 3-Aminobenzamide (3-AB), is a first-generation inhibitor of the PARP enzyme family.[1][2] PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][4][5] By inhibiting PARP, these molecules prevent the repair of SSBs, which can then escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of these breaks leads to cell death through a concept known as synthetic lethality.[6] This mechanism forms the basis for the clinical use of PARP inhibitors in oncology.
Quantitative Comparison of PARP Inhibitors
The efficacy of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for 3-Aminobenzamide and several clinically approved PARP inhibitors. It is important to note that IC50 values can vary between studies due to different cell lines and experimental conditions.
Table 1: In Vitro PARP1Enzyme Inhibition
| Compound | PARP1 IC50/Kᵢ | Notes |
| 3-Aminobenzamide | ~30 µM | Prototypical benchmark PARP inhibitor.[1] |
| Olaparib (B1684210) | 1-19 nM | Potent PARP1/2 inhibitor.[7] |
| Rucaparib | 0.8-3.2 nM | Potent inhibitor of PARP1, PARP2, and PARP3.[7][8] |
| Niraparib | 2-35 nM | Selective inhibitor of PARP1 and PARP2.[7] |
| Talazoparib | 0.5-1 nM | The most potent PARP trapper.[9][10] |
Table 2: Comparative Cellular Cytotoxicity (IC50)
| Compound | Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Olaparib | MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 6.9 |
| Iniparib (putative PARP inhibitor) | MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 13.5 |
| Olaparib | MDA-MB-468 | Triple-Negative Breast Cancer | Wild-Type | 5.0 |
| Iniparib (putative PARP inhibitor) | MDA-MB-468 | Triple-Negative Breast Cancer | Wild-Type | 39.7 |
| Rucaparib | BrKras (murine) | Ovarian Cancer | BRCA1 deficient | 0.084 |
| Rucaparib | C2Km (murine) | Ovarian Cancer | BRCA1 wild-type | 13 |
Data compiled from multiple sources. Direct comparison should be made with caution due to varying experimental setups.[11]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are methodologies for key experiments used to characterize PARP inhibitors.
PARP1 Enzyme Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of PARP1 and the inhibitory potential of test compounds.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA
-
β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+)
-
PARP Assay Buffer
-
Test compounds (e.g., 3-Aminobenzamide, Olaparib)
-
Developer reagent
-
96-well plate
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in PARP Assay Buffer. For 3-Aminobenzamide, a typical final concentration range is between 0 and 1 mM.
-
Reaction Setup: In a 96-well plate, add the following in order: PARP Assay Buffer, activated DNA, and the test compound dilutions.
-
Enzyme Addition: Add recombinant PARP1 to each well to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Development: Add the developer reagent to each well to stop the reaction and generate a fluorescent signal.
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PARP inhibitor for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[12]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PARP inhibition and the experimental procedures used to study them can aid in understanding. The following diagrams were created using the Graphviz DOT language.
Caption: PARP1 Signaling Pathway and Mechanism of PARP Inhibitor Action.
Caption: General Experimental Workflow for PARP Inhibitor Screening.
Conclusion
This compound (as 3-Aminobenzamide) serves as a foundational tool for understanding the mechanism of PARP inhibition. While it is significantly less potent than newer, clinically approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib, its role in early research was pivotal. The comparative data clearly indicates that the newer generation of PARP inhibitors exhibits substantially lower IC50 values, translating to higher potency. The choice of a specific PARP inhibitor for research or therapeutic development will depend on the specific context, including the cancer type, its genetic background (particularly HR status), and the desired potency and selectivity profile. The provided experimental protocols and workflow diagrams offer a framework for the continued evaluation and comparison of these important therapeutic agents.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Aminobenzothioamide and Established PARP Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the Poly (ADP-ribose) polymerase (PARP) inhibitor 3-Aminobenzothioamide (a compound closely related to the well-studied 3-Aminobenzamide) against established, clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the compounds' mechanisms of action, potency, and the experimental protocols used for their evaluation.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[1] In cancer therapy, PARP inhibitors have emerged as a significant class of targeted treatments, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the formation of double-strand breaks during DNA replication. In cells with compromised homologous recombination repair (a key pathway for double-strand break repair), this accumulation of DNA damage leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal cells.[4]
Comparative Analysis of Potency
The inhibitory potential of PARP inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the enzymatic IC50 values of 3-Aminobenzamide and established PARP inhibitors against PARP1 and PARP2, the primary targets for this class of drugs.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| 3-Aminobenzamide | ~45,000 | Not specified | [5] |
| Olaparib | 1.1 - 5.2 | 0.9 - 2.9 | [2] |
| Rucaparib | 0.8 | 0.5 | [6] |
| Niraparib | 3.8 | 2.1 | [2] |
| Talazoparib | 0.57 | Not specified | [2] |
Note: The IC50 value for 3-Aminobenzamide is from a study using a recombinant PARP1 enzyme and is presented in µM in the source, converted here to nM for comparison. The potency of 3-Aminobenzamide is notably lower than the clinically established PARP inhibitors.
Cellular Activity and Efficacy
Beyond enzymatic inhibition, the effectiveness of a PARP inhibitor is determined by its activity within a cellular context. The following table provides a selection of cellular IC50 values for these compounds in different cancer cell lines.
| Compound | Cell Line | Cancer Type | Cellular IC50 (µM) | Reference(s) |
| 3-Aminobenzamide | L1210 (permeabilized) | Murine Leukemia | 19.1 | [7] |
| Olaparib | PEO1 (BRCA2 mutant) | Ovarian Cancer | 0.004 | [8] |
| MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 4.7 | [8] | |
| OVCAR8 | Ovarian Cancer | 200 | [8] | |
| Rucaparib | COLO704 | Ovarian Cancer | 2.5 | [9] |
| Niraparib | PEO1 (BRCA2 mutant) | Ovarian Cancer | 7.487 | [8] |
| UWB1.289 (BRCA1 mutant) | Ovarian Cancer | 21.34 | ||
| Talazoparib | MDA-MB-231 | Breast Cancer | 0.48 | |
| MDA-MB-468 | Breast Cancer | 0.8 |
Mechanism of Action and Signaling Pathways
PARP inhibitors exert their cytotoxic effects by preventing the repair of single-strand DNA breaks. When a single-strand break occurs, PARP1 is recruited to the site of damage. Activated PARP1 then synthesizes poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruit other DNA repair proteins such as XRCC1, DNA ligase III, and DNA polymerase beta to resolve the damage. PARP inhibitors block the catalytic activity of PARP1, leading to the accumulation of unrepaired single-strand breaks.
Experimental Protocols
PARP Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
-
Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., sonicated calf thymus DNA), NAD+, PARP assay buffer, 96-well plates, and a plate reader capable of measuring fluorescence or absorbance.
-
Procedure: a. Prepare serial dilutions of the test compound (e.g., this compound) in PARP assay buffer. b. In a 96-well plate, add the PARP enzyme, activated DNA, and the test compound at various concentrations. c. Initiate the reaction by adding NAD+. d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). e. Stop the reaction and measure the remaining NAD+ or the amount of PAR produced using a suitable detection method (e.g., a fluorescent NAD+ cycling assay or an ELISA-based PAR detection kit). f. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 96-well plates, test compounds, MTS or MTT reagent, and a microplate reader.
-
Procedure: a. Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). c. Add MTS or MTT reagent to each well and incubate for 1-4 hours. d. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). e. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, 6-well plates, test compounds, Annexin V-FITC Apoptosis Detection Kit, and a flow cytometer.
-
Procedure: a. Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 48 hours). b. Harvest the cells and wash them with PBS. c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark. e. Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
This compound, and its more studied analog 3-Aminobenzamide, represent an early generation of PARP inhibitors. While they laid the groundwork for the development of this important class of anticancer drugs, their potency is significantly lower than that of clinically established compounds such as Olaparib, Rucaparib, Niraparib, and Talazoparib. Researchers investigating novel PARP inhibitors can utilize the established compounds as benchmarks for potency and efficacy, employing the standardized experimental protocols outlined in this guide to ensure robust and comparable data. The continued exploration of PARP inhibition holds promise for expanding the arsenal (B13267) of targeted cancer therapies.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of the downstream signaling network of PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PARP-1 inhibitor Olaparib suppresses BRCA1 protein levels, increases apoptosis and causes radiation hypersensitivity in BRCA1+/- lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
A Comparative Analysis of 3-Aminobenzamide's Activity: In Vivo vs. In Vitro Insights
For researchers, scientists, and drug development professionals, understanding the translational potential of a compound from in vitro assays to in vivo models is critical. This guide provides a comprehensive comparison of the in vivo and in vitro activities of 3-Aminobenzamide (B1265367) (3-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP).
It is important to note that while the user requested a comparison involving 3-Aminobenzothioamide, a thorough literature search revealed a significant scarcity of specific biological activity data for this particular compound. In contrast, its close structural analog, 3-Aminobenzamide, has been extensively studied. Therefore, this guide focuses on the wealth of available data for 3-Aminobenzamide to provide a detailed comparison of its activity in different experimental settings.
3-Aminobenzamide is a small molecule inhibitor of PARP, a family of enzymes crucial for DNA repair.[1] Its ability to interfere with this process has made it a valuable tool in cancer research and other fields. This guide will delve into the quantitative data from both laboratory-based cell culture experiments (in vitro) and studies conducted in living organisms (in vivo), offering a clear comparison of its effects and the experimental protocols used to determine them.
In Vitro Activity of 3-Aminobenzamide
In the controlled environment of cell cultures, 3-Aminobenzamide has been shown to modulate various cellular processes, primarily through its inhibition of PARP.
Key In Vitro Effects:
-
PARP Inhibition: 3-AB directly inhibits the enzymatic activity of PARP. This has been demonstrated in various cell lines, including Chinese Hamster Ovary (CHO) cells, with an IC50 of approximately 50 nM.[2][3]
-
Modulation of Cellular Responses to DNA Damage: By inhibiting PARP, 3-AB can enhance the cytotoxic effects of DNA-damaging agents and radiation.[4] It has been shown to increase the frequency of sister chromatid exchanges when used in combination with alkylating agents.[5]
-
Effects on Angiogenesis: Studies on human umbilical vein endothelial cells (HUVEC) have shown that pharmacological inhibition of PARP with 3-aminobenzamide can reduce VEGF-induced proliferation, migration, and tube formation.[6]
-
Anti-inflammatory and Anti-oxidative Effects: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, 3-AB inhibited NFκB transcriptional activity, leading to reduced expression of TNFα and iNOS, and a decrease in nitric oxide (NO) production.[3] It has also been observed to act as a hydrogen peroxide scavenger in vitro.[3]
Quantitative In Vitro Data Summary
| Parameter | Cell Line | Condition | Result | Reference |
| PARP Inhibition (IC50) | CHO cells | - | ~50 nM | [2][3] |
| PARP Inhibition (Ki) | - | - | 1.8 µM | [1] |
| Effect on DNA Repair | CHO cells | Pre-treated with alkylating agents | Increased frequency of sister chromatid exchanges | [5] |
| VEGF-induced Proliferation | HUVEC | VEGF stimulation | Dose-dependent reduction | [6] |
| VEGF-induced Migration | HUVEC | VEGF stimulation | Dose-dependent reduction | [6] |
| VEGF-induced Tube Formation | HUVEC | VEGF stimulation | Dose-dependent reduction | [6] |
| NFκB Transcriptional Activity | RAW264.7 macrophages | LPS stimulation | Inhibition | [3] |
| TNFα and iNOS Expression | RAW264.7 macrophages | LPS stimulation | Inhibition | [3] |
| NO Production | RAW264.7 macrophages | LPS stimulation | Blocked | [3] |
In Vivo Activity of 3-Aminobenzamide
In living organisms, the effects of 3-Aminobenzamide are influenced by complex physiological factors such as metabolism, distribution, and excretion. In vivo studies have provided valuable insights into its therapeutic potential and mechanisms of action in a more systemic context.
Key In Vivo Effects:
-
Retinoprotection: In a rat model of N-methyl-N-nitrosourea (MNU)-induced retinal damage, 3-AB demonstrated a dose-dependent suppression of photoreceptor cell apoptosis. A concurrent injection of 50 mg/kg 3-AB with MNU completely rescued photoreceptor cell damage.[6]
-
Enhanced Sensitivity of Genotoxicity Assays: Pre-treatment with 3-AB (30 mg/kg) in mice significantly enhanced the sensitivity of the peripheral blood micronucleus (PBMN) and comet assays for detecting DNA damage induced by genotoxins like cyclophosphamide (B585) and 5-fluorouracil.[6]
-
Neuroprotection: Intracerebral injection of 3-AB (1.6 mg/kg) in a mouse model of controlled cortical impact prevented NAD+ depletion and improved performance in a water maze test.[2]
-
Anti-diabetic Effects: In a streptozotocin-induced diabetic rat model, 3-AB was shown to be a potent antidiabetogenic agent, reversing the elevation of several experimental parameters and a lowering of insulin (B600854) output.[6]
-
Hepatoprotective Effects: In a mouse model of concanavalin (B7782731) A-induced hepatitis, 3-AB markedly reduced inflammation, oxidative stress, and liver tissue damage.[3]
-
Renal Protection: In a rat model of renal ischemia/reperfusion injury, pre-treatment with 3-AB (100 mg/kg/day) significantly reduced increases in serum creatinine (B1669602) and blood urea (B33335) nitrogen, and attenuated histological alterations.[7]
Quantitative In Vivo Data Summary
| Model Organism | Condition | Dosage | Key Finding | Reference |
| Rats | MNU-induced retinal damage | 50 mg/kg (s.c.) | Complete rescue of photoreceptor cell damage | [6] |
| Mice | Genotoxicity assays (PBMN, comet) | 30 mg/kg | Enhanced sensitivity to detect DNA damage | [6] |
| Mice | Traumatic brain injury (CCI) | 1.6 mg/kg (i.c.) | Prevention of NAD+ depletion and improved water maze performance | [2] |
| Rats | Streptozotocin-induced diabetes | 2.4 mM/kg (i.p.) | Potent antidiabetogenic effects | [6] |
| Mice | Concanavalin A-induced hepatitis | - | Reduced inflammation, oxidative stress, and liver damage | [3] |
| Rats | Renal ischemia/reperfusion injury | 100 mg/kg/day (i.p.) | Reduced renal dysfunction and injury | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro PARP Inhibition Assay
A common method to determine the inhibitory potency of compounds on PARP is a colorimetric or chemiluminescent assay.
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin (B1667282) is then quantified.
-
Procedure:
-
Recombinant PARP enzyme is incubated with activated DNA in an assay buffer.
-
The test compound (3-Aminobenzamide) is added at various concentrations.
-
The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+.
-
The reaction is allowed to proceed for a set time and temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the plate is washed.
-
The amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-conjugated detection reagent (e.g., HRP).
-
The signal is read using a plate reader.
-
-
Data Analysis: The percentage of PARP inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Retinoprotection Study in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Induction of Retinal Damage: A single intraperitoneal injection of N-methyl-N-nitrosourea (MNU) at 60 mg/kg.
-
Treatment: Subcutaneous injection of 3-Aminobenzamide at various doses (0, 1, 5, 10, 30, or 50 mg/kg) administered concurrently with or at different time points relative to the MNU injection.
-
Endpoint Analysis:
-
Histology: Retinal morphology is examined to assess photoreceptor cell damage.
-
Apoptosis Detection: Formamide-induced DNA denaturation and staining with an anti-single-stranded DNA antibody are used to detect apoptotic photoreceptor cells.
-
Morphometric Analysis: The photoreceptor cell ratio and retinal damage ratio are calculated to quantify the efficacy of 3-AB.[6]
-
Visualizing the Mechanisms
To better understand the biological context of 3-Aminobenzamide's activity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of PARP1 inhibition by 3-Aminobenzamide in response to DNA damage.
Caption: A typical experimental workflow for an in vivo study investigating the retinoprotective effects of 3-Aminobenzamide.
Conclusion
The available evidence robustly supports the role of 3-Aminobenzamide as a potent PARP inhibitor with significant biological effects both in vitro and in vivo. While in vitro studies are invaluable for elucidating specific molecular mechanisms in a controlled setting, in vivo experiments provide a more holistic understanding of the compound's efficacy and potential therapeutic applications by accounting for the complexities of a whole organism. The data presented here highlights a consistent mechanism of action for 3-Aminobenzamide across different experimental systems, primarily centered on the inhibition of PARP-mediated DNA repair. This comprehensive comparison serves as a valuable resource for researchers designing future studies and for professionals involved in the development of novel therapeutics targeting DNA damage response pathways. Further research is warranted to explore the biological activities of this compound to enable a direct comparison with its well-studied benzamide (B126) analog.
References
- 1. researchgate.net [researchgate.net]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different efficiencies of interaction between 3-aminobenzamide and various monofunctional alkylating agents in the induction of sister chromatid exchanges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative study of the binding characteristics to and inhibitory potencies towards PARP and in vivo antidiabetogenic potencies of taurine, 3-aminobenzamide and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Aminobenzothioamide: A Comparative Guide to Reproducible Methods
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step where reproducibility and efficiency are paramount. This guide provides a comparative analysis of two prominent methods for the synthesis of 3-Aminobenzothioamide, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols, quantitative data, and a logical workflow, this document aims to equip scientists with the necessary information to select and implement the most suitable synthesis strategy for their needs.
At a Glance: Comparing Synthesis Routes
Two primary routes for the synthesis of this compound have been evaluated: the thionation of 3-aminobenzamide (B1265367) using Lawesson's reagent and the reaction of 3-aminobenzonitrile (B145674) with a sulfur source. The following table summarizes the key quantitative aspects of each method, based on established literature protocols for similar substrates.
| Parameter | Method 1: Thionation of 3-Aminobenzamide | Method 2: From 3-Aminobenzonitrile |
| Starting Material | 3-Aminobenzamide | 3-Aminobenzonitrile |
| Key Reagents | Lawesson's Reagent | Sodium Hydrosulfide (B80085) (NaSH), Magnesium Chloride (MgCl₂) |
| Solvent | Toluene (B28343) or Tetrahydrofuran (THF) | Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (Toluene) or Room Temperature (THF) | Room Temperature |
| Reaction Time | 30 minutes - 24 hours | Not specified, typically monitored by TLC |
| Reported Yield | ~86% (for similar substrates) | 80-99% (for aromatic nitriles)[1] |
| Purification | Aqueous workup, Column Chromatography or Crystallization | Not specified, likely aqueous workup and extraction/crystallization |
Visualizing the Method Selection Process
To aid in the decision-making process, the following diagram illustrates the logical workflow for selecting a synthesis method based on starting material availability and desired reaction conditions.
Caption: Decision workflow for selecting a synthesis method.
Experimental Protocols
Below are detailed experimental protocols for the two synthesis methods. These protocols are based on general procedures reported in the literature and should be adapted and optimized for specific laboratory conditions.
Method 1: Thionation of 3-Aminobenzamide with Lawesson's Reagent
This method involves the conversion of the carbonyl group of 3-aminobenzamide to a thiocarbonyl group using Lawesson's reagent. The reaction can be performed under reflux in toluene or at room temperature in THF.[2] Care should be taken to use fresh, high-purity Lawesson's reagent and anhydrous conditions to ensure good reproducibility.
Materials:
-
3-Aminobenzamide
-
Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if using toluene), dissolve 3-aminobenzamide (1.0 mmol) in anhydrous toluene (10 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's reagent (0.55-0.60 mmol) to the solution.
-
Reaction:
-
Toluene: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
THF: Stir the reaction mixture at room temperature. The reaction time may vary from 30 minutes to several hours.[2]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If using toluene, remove the solvent under reduced pressure. If using THF, the solvent can be evaporated directly.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.
Note on Reproducibility: The purity of Lawesson's reagent is crucial for reproducible results. It is recommended to use freshly opened reagent or to purify older batches. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the reagent.
Method 2: Synthesis from 3-Aminobenzonitrile using Sodium Hydrosulfide
This method provides a high-yielding route to this compound from 3-aminobenzonitrile. The use of sodium hydrosulfide in the presence of magnesium chloride in DMF at room temperature offers a milder alternative to the thionation of amides.[1]
Materials:
-
3-Aminobenzonitrile
-
Sodium Hydrosulfide (NaSH) hydrate (B1144303)
-
Magnesium Chloride (MgCl₂)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminobenzonitrile (1.0 mmol) in DMF.
-
Addition of Reagents: Add sodium hydrosulfide hydrate and magnesium chloride to the solution. The exact molar equivalents may need to be optimized, but typically an excess of the sulfur source is used.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.
-
Workup:
-
Upon completion of the reaction, pour the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Note on Reproducibility: Sodium hydrosulfide is hygroscopic and should be handled accordingly. The quality of the DMF can also affect the reaction outcome; anhydrous DMF is recommended for best results. The reported high yields for this method on similar aromatic nitriles suggest good reproducibility under optimized conditions.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams provide a visual representation of the chemical transformations and the general experimental workflow.
Caption: Chemical transformations for the two synthesis methods.
References
A Comparative Guide to 3-Aminobenzothioamide Analogs: Structural Activity Relationship (SAR) Studies in PARP-1 Inhibition
Introduction: The structural activity relationship (SAR) of 3-aminobenzothioamide analogs and their derivatives has garnered significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. These compounds are recognized for their potential to inhibit key cellular enzymes involved in cancer progression. A primary focus of research has been on their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1), a crucial enzyme in the DNA damage response (DDR) pathway. By inhibiting PARP-1, these small molecules can induce synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.
This guide provides a comparative analysis of a series of benzamide (B126) derivatives, which are structurally analogous to 3-aminobenzothioamides, and their inhibitory activity against PARP-1. The data presented herein is based on a study by Zou et al. (2023), which systematically explores the impact of various structural modifications on the biological activity of these compounds. Due to the limited availability of comprehensive public data on this compound analogs specifically, this guide will focus on their closely related benzamide counterparts to provide valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of PARP-1 Inhibition
The following table summarizes the in vitro PARP-1 inhibitory activity and antiproliferative effects of a series of benzamide derivatives. The core structure and the specific substitutions at the R1 and R2 positions are detailed, allowing for a clear comparison of how these modifications influence the compounds' potency.
Table 1: In Vitro PARP-1 Inhibitory Activities and Antiproliferative Activities of Benzamide Derivatives
| Compound ID | R1 | R2 | PARP-1 IC50 (nM) | HCT116 IC50 (μM) | DLD-1 IC50 (μM) | SW480 IC50 (μM) | NCM460 IC50 (μM) |
| IX | H | H | 0.33 | 0.98 | 6.55 | 11.3 | >50 |
| 13a | 2-F | H | 0.30 | 0.49 | 4.34 | 8.76 | 45.3 |
| 13b | 3-F | H | 0.28 | 0.41 | 3.98 | 7.99 | 41.2 |
| 13c | 4-F | H | 0.29 | 0.45 | 4.12 | 8.13 | 43.1 |
| 13d | 2-Cl | H | 0.27 | 0.38 | 3.55 | 7.11 | 39.8 |
| 13e | 3-Cl | H | 0.26 | 0.35 | 3.21 | 6.89 | 38.7 |
| 13f | 4-Cl | H | 0.25 | 0.30 | 2.83 | 6.12 | 35.4 |
| 13g | 2-Br | H | 0.28 | 0.42 | 4.01 | 8.05 | 41.8 |
| 13h | 3-Br | H | 0.27 | 0.39 | 3.87 | 7.54 | 40.1 |
| 13i | 4-Br | H | 0.26 | 0.33 | 3.11 | 6.54 | 37.6 |
| 13j | 2-CH3 | H | 0.31 | 0.55 | 4.87 | 9.12 | 48.9 |
| 13k | 3-CH3 | H | 0.30 | 0.51 | 4.65 | 8.98 | 47.3 |
| 13l | 4-CH3 | H | 0.29 | 0.48 | 4.33 | 8.54 | 46.1 |
| 14a | H | F | 0.29 | 0.46 | 4.21 | 8.23 | 44.5 |
| 14b | H | Cl | 0.26 | 0.34 | 3.15 | 6.76 | 38.1 |
| 14c | H | Br | 0.27 | 0.37 | 3.43 | 7.01 | 39.2 |
| 14d | H | CH3 | 0.30 | 0.50 | 4.59 | 8.87 | 46.8 |
Data synthesized from a study on benzamide derivatives as PARP-1 inhibitors by Zou et al. (2023).[1]
Experimental Protocols
In Vitro PARP-1 Inhibition Assay: The inhibitory activity of the synthesized compounds against PARP-1 was determined using a commercially available PARP-1 assay kit. The assay was performed in a 96-well plate. Each well contained 10 µL of the test compound solution (at various concentrations), 10 µL of PARP-1 enzyme solution, and 10 µL of a substrate solution containing NAD+ and activated DNA. The reaction mixture was incubated at 37°C for 60 minutes. After incubation, the amount of ADP-ribose produced was quantified by adding 50 µL of a developing solution and measuring the absorbance at a specific wavelength using a microplate reader. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay): Human colorectal cancer cell lines (HCT116, DLD-1, SW480) and a normal human colonic epithelial cell line (NCM460) were used to evaluate the antiproliferative activity of the compounds. Cells were seeded in 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Visualizing the PARP-1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the experimental process, the following diagrams are provided.
Caption: PARP-1 Signaling Pathway in DNA Single-Strand Break Repair.
Caption: Workflow for the Evaluation of Benzamide Analogs.
References
A Comparative Guide to the Specificity and Selectivity of PARP Inhibitors: Evaluating 3-Aminobenzamide Against Modern Therapeutics
For the attention of: Researchers, scientists, and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the specificity and selectivity of the first-generation Poly (ADP-ribose) polymerase (PARP) inhibitor, 3-Aminobenzamide (3-AB), against three clinically approved, next-generation inhibitors: Olaparib, Veliparib (B1684213), and Talazoparib (B560058). The primary objective is to offer a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their studies and to provide context for the evolution of PARP inhibitor development.
Important Note on 3-Aminobenzothioamide: Initial research for this guide was directed at evaluating this compound. However, a comprehensive search of publicly available scientific literature and databases revealed a significant lack of data regarding its activity as a PARP inhibitor, its specificity, and its selectivity. Therefore, this guide focuses on the well-characterized and structurally related compound, 3-Aminobenzamide (3-AB), as a representative first-generation PARP inhibitor. All data and comparisons herein pertain to 3-Aminobenzamide.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[1] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[2] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[3] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a powerful class of anticancer agents.[4]
The evolution of PARP inhibitors has seen a significant increase in potency and selectivity. First-generation inhibitors, like 3-Aminobenzamide, were instrumental in elucidating the biological functions of PARP enzymes but are characterized by lower potency.[5] Newer inhibitors, such as Olaparib, Veliparib, and Talazoparib, exhibit significantly lower IC50 values and have been approved for various cancer therapies.[6][7][8] This guide presents a head-to-head comparison of these inhibitors, focusing on their inhibitory potency and providing the experimental context for such evaluations.
Data Presentation: Inhibitory Potency Against PARP1 and PARP2
The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) of 3-Aminobenzamide, Olaparib, Veliparib, and Talazoparib against PARP1 and PARP2. This quantitative data allows for a direct comparison of the biochemical potency of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Reference(s) |
| 3-Aminobenzamide | PARP1 | ~30,000 | 1,800 | [5] |
| PARP (in CHO cells) | <50 | - | [9][10][11][12][13] | |
| Olaparib | PARP1 | 5 | - | [6][14][15] |
| PARP2 | 1 | - | [6][14][15] | |
| Veliparib | PARP1 | - | 5.2 | [6][7][16][17][18] |
| PARP2 | - | 2.9 | [6][7][16][17][18] | |
| Talazoparib | PARP1 | 0.57 | - | [19][20][21] |
| PARP2 | - | - |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the source of the enzyme.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate evaluation of inhibitor specificity and selectivity. Below are representative methodologies for key assays used to characterize PARP inhibitors.
PARP1/2 Enzymatic Activity Assay (Colorimetric)
This assay quantifies the catalytic activity of PARP enzymes by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Test inhibitors (3-Aminobenzamide, Olaparib, etc.) dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add 25 µL of the inhibitor dilutions to the wells of the histone-coated plate. Include wells with vehicle control (e.g., DMSO) and a no-enzyme control.
-
Prepare a master mix containing the PARP enzyme and activated DNA in the assay buffer.
-
Add 25 µL of the enzyme/DNA master mix to each well (except the no-enzyme control).
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Cellular PARP Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PARP activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR) chains.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or methyl methanesulfonate)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-actin antibody for a loading control.
-
Quantify the band intensities to determine the level of PARylation inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the mechanism of PARP inhibition and the experimental processes involved, the following diagrams have been generated using Graphviz.
Caption: PARP signaling in DNA repair and the mechanism of PARP inhibitors.
Caption: Experimental workflow for evaluating PARP inhibitor specificity and selectivity.
Discussion and Conclusion
The presented data clearly illustrates the significant advancements in PARP inhibitor development. 3-Aminobenzamide, while a valuable research tool, exhibits substantially lower potency compared to the newer generation of inhibitors.[5] Olaparib, Veliparib, and Talazoparib demonstrate nanomolar to sub-nanomolar inhibitory activity against PARP1 and PARP2.[6][7][14][15][16][17][18][19][20][21]
The selectivity profile of these inhibitors is also a critical consideration. While all four compounds primarily target PARP1 and PARP2, their off-target effects can differ. For instance, some next-generation inhibitors have been profiled against broad kinase panels to ensure their specificity.[22] The lower potency of 3-AB may necessitate higher concentrations in cellular assays, which could increase the likelihood of off-target effects.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]
- 12. chempaign.net [chempaign.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. selleckchem.com [selleckchem.com]
- 18. dovepress.com [dovepress.com]
- 19. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 21. axonmedchem.com [axonmedchem.com]
- 22. researchgate.net [researchgate.net]
Assessing the Novelty of 3-Aminobenzothioamide's Mechanism: A Comparative Guide
Despite a comprehensive search, specific experimental data on the biological activity and mechanism of action for 3-Aminobenzothioamide is not publicly available. This guide, therefore, provides a comparative framework for assessing the novelty of a hypothetical thioamide compound, referred to as "Thiobenzamide X," based on potential mechanisms suggested by its structural similarity to other known active compounds. This framework can be adapted once experimental data for this compound becomes available.
The novelty of a compound's mechanism of action is a critical factor in drug discovery and development. For this compound, the presence of a thioamide group in place of an amide, as seen in the well-characterized PARP inhibitor 3-aminobenzamide, suggests the potential for a distinct or modified biological activity. Thioamides are known to act as bioisosteres of amides, which can lead to altered pharmacokinetic properties and target interactions. Potential mechanisms of action for a compound like this compound could include, but are not limited to, PARP inhibition, histone methyltransferase (HMT) inhibition, or metal chelation.
To rigorously assess the novelty of its mechanism, a direct comparison with existing compounds targeting these pathways is necessary. This guide outlines the experimental data required and the comparative analysis that should be performed.
Comparative Analysis of Potential Mechanisms
To determine the novelty of Thiobenzamide X's (our stand-in for this compound) mechanism, its performance would be compared against established inhibitors of various enzymatic pathways.
Poly (ADP-ribose) Polymerase (PARP) Inhibition
The structural similarity to 3-aminobenzamide, a known PARP inhibitor, makes this a primary hypothesis. A comparative analysis would involve assessing its inhibitory activity against various PARP enzymes and comparing it to known PARP inhibitors like Olaparib and Talazoparib.
Table 1: Comparative PARP Inhibition Data (Hypothetical)
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cell Line (BRCA1-mutant) IC50 (nM) |
| Thiobenzamide X | Data not available | Data not available | Data not available |
| Olaparib | 1.5 | 0.8 | 5 |
| Talazoparib | 0.57 | 0.3 | 0.9 |
| 3-Aminobenzamide | 33,000 | 2,000 | >10,000 |
Histone Methyltransferase (HMT) Inhibition
Thioamide-containing compounds have been identified as inhibitors of HMTs, such as G9a and EZH2. Assessing Thiobenzamide X against this target class would be a key step in exploring novel mechanisms.
Table 2: Comparative Histone Methyltransferase Inhibition Data (Hypothetical)
| Compound | G9a IC50 (nM) | EZH2 IC50 (nM) | Cell Line (Relevant cancer type) IC50 (µM) |
| Thiobenzamide X | Data not available | Data not available | Data not available |
| BIX-01294 | 1,700 | >50,000 | 2.8 |
| Tazemetostat | >100,000 | 2.5 | 0.5 |
Metal Chelation Activity
The sulfur atom in the thioamide group can act as a metal chelator, a mechanism relevant in various diseases, including cancer. This would be compared to known metal chelators.
Table 3: Comparative Metal Chelation Activity (Hypothetical)
| Compound | Iron (Fe²⁺) Chelating Activity (IC50, µM) | Copper (Cu²⁺) Chelating Activity (IC50, µM) |
| Thiobenzamide X | Data not available | Data not available |
| Deferoxamine | 8.1 | 5.2 |
| Clioquinol | 2.5 | 1.8 |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the potential signaling pathways and the experimental workflows used to investigate them is crucial for understanding the compound's mechanism.
Caption: Potential PARP Inhibition Pathway of Thiobenzamide X.
Caption: Experimental Workflow for HMT Inhibition Assessment.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential.
Protocol 1: PARP Inhibition Assay (Colorimetric)
-
Plate Preparation: A 96-well plate is coated with histones and incubated overnight at 4°C.
-
Compound Preparation: Prepare serial dilutions of Thiobenzamide X and control inhibitors (e.g., Olaparib) in assay buffer.
-
Reaction Initiation: Add recombinant PARP-1 enzyme, biotinylated NAD+, and activated DNA to each well, followed by the addition of the test compounds.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARP reaction to occur.
-
Detection: Wash the plate and add streptavidin-HRP. After another incubation and wash, add a colorimetric substrate (e.g., TMB).
-
Data Analysis: Stop the reaction with an acid solution and measure the absorbance at 450 nm. Calculate the IC50 values by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: Histone Methyltransferase (HMT) Inhibition Assay (Radiometric)
-
Reaction Mixture: In a 96-well plate, combine recombinant HMT enzyme (e.g., G9a), a histone H3 peptide substrate, and the test compound (Thiobenzamide X or a known inhibitor).
-
Reaction Initiation: Add ³H-S-adenosylmethionine (³H-SAM) to initiate the methylation reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a high concentration of non-radiolabeled SAM.
-
Detection: Transfer the reaction mixture to a filter plate to capture the methylated histone peptides. Wash the plate to remove unincorporated ³H-SAM. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Protocol 3: Ferrous Iron (Fe²⁺) Chelating Assay
-
Sample Preparation: Prepare various concentrations of Thiobenzamide X and a known chelator (e.g., EDTA) in a suitable solvent.
-
Reaction Mixture: To each sample, add a solution of ferrous chloride (FeCl₂).
-
Incubation: Incubate the mixture at room temperature for 5 minutes to allow for chelation.
-
Indicator Addition: Add ferrozine (B1204870) solution to the mixture. Ferrozine forms a colored complex with free ferrous ions.
-
Measurement: Measure the absorbance of the solution at 562 nm after a 10-minute incubation. A decrease in absorbance indicates chelation by the test compound.
-
Data Analysis: Calculate the percentage of iron chelation and determine the IC50 value.
Conclusion
The assessment of this compound's novelty hinges on obtaining robust experimental data across a range of potential biological targets. The thioamide moiety presents an intriguing structural modification that could lead to a novel mechanism of action or an improved therapeutic profile over existing amide-based drugs. By systematically evaluating its activity against targets such as PARPs and HMTs, and exploring other potential mechanisms like metal chelation, a clear picture of its novelty and therapeutic potential can be established. The comparative framework and detailed protocols provided in this guide offer a roadmap for conducting such an evaluation once the necessary experimental data for this compound becomes available.
Safety Operating Guide
Navigating the Disposal of 3-Aminobenzothioamide: A Step-by-Step Protocol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Aminobenzothioamide, a compound often utilized in laboratory research. Adherence to these protocols is crucial and should always be performed in compliance with local, state, and federal regulations.
The consistent recommendation across safety data sheets for structurally similar chemicals is to treat this compound as hazardous waste and to dispose of it through a licensed and approved waste disposal service.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A fully buttoned laboratory coat
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4]
Disposal Protocol: A Step-by-Step Guide
The following table summarizes the essential logistical steps for the proper disposal of this compound waste.
| Step | Action | Key Considerations |
| 1. Segregation | Isolate this compound waste. | Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][7] |
| 2. Containment | Collect all waste in a designated, leak-proof, and sealable container. | The container must be chemically compatible with this compound. |
| 3. Labeling | Clearly label the waste container. | The label must include the full chemical name, "this compound," and the words "Hazardous Waste."[6] |
| 4. Storage | Store the sealed waste container in a designated hazardous waste accumulation area. | This area must be secure, well-ventilated, and separate from incompatible materials.[6] |
| 5. EHS Consultation | Contact your institution's EHS department. | Schedule a waste pickup and confirm any institution-specific procedures that must be followed.[6] |
| 6. Documentation | Complete all required hazardous waste manifests. | This documentation will be provided by your EHS department or the licensed waste disposal contractor.[6] |
| 7. Professional Disposal | Transfer the waste to the licensed hazardous waste contractor. | This ensures the final disposal is conducted in an environmentally responsible and compliant manner.[1][2][3] |
Procedure for Empty Containers
Properly decontaminating empty containers that held this compound is a critical step to prevent the release of chemical residues into the environment.
Experimental Protocol for Container Decontamination:
-
Initial Rinse: Perform an initial rinse of the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The volume of the solvent should be approximately 10% of the container's volume.
-
Collect Rinsate: This first rinse must be collected and disposed of as hazardous waste along with the this compound waste.[7]
-
Subsequent Rinses: For highly toxic compounds, it is recommended that the first three rinses are collected as hazardous waste.[7] Consult the specific Safety Data Sheet (SDS) if available, or your EHS department for guidance.
-
Final Cleaning: After the required rinses have been collected, the container can be washed with soap and water.
-
Container Disposal: Before disposing of the container in regular solid waste, all chemical labels must be completely removed or defaced.[7]
Disposal Workflow
The logical flow for the proper disposal of this compound, from initial handling to final disposal, is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminobenzothioamide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Aminobenzothioamide (CAS No. 78950-36-4). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] Proper protective measures are mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Citation |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | Prevents eye contact which can cause serious irritation.[1] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | Avoids direct contact that can lead to skin irritation.[1] Wash contaminated clothing before reuse.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation occurs, or if dust formation is likely. A particulates filter conforming to EN 143 is recommended.[1] | Protects against inhalation of dust, which may cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan minimizes risks associated with handling this compound.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[1][3]
-
Verify that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary PPE as specified in Table 1 and inspect for integrity.
-
Prepare all equipment and reagents before handling the compound.
2. Handling:
-
Wear all required personal protective equipment (gloves, lab coat, safety goggles).[1][2]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[1]
-
Avoid ingestion and inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][5]
-
Wash hands, face, and any exposed skin thoroughly after handling.[1][2]
3. Storage:
-
Keep the product and any empty containers away from heat and sources of ignition.[1]
4. Spill Management:
-
Personal Precautions: Ensure adequate ventilation and wear full PPE.[1] Avoid creating dust.[1]
-
Containment & Cleanup: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1] Do not let the chemical enter the environment.[2]
5. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2][6]
-
Waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2]
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 2: First-Aid Measures for Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][6] If the person is not breathing, give artificial respiration.[1] Seek medical attention if symptoms occur or if you feel unwell.[1][2] |
| Skin Contact | Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1] Remove and wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][2] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[1] Do NOT induce vomiting.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] |
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
